1-Chloro-6-phenylhexane
Description
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Structure
3D Structure
Properties
IUPAC Name |
6-chlorohexylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17Cl/c13-11-7-2-1-4-8-12-9-5-3-6-10-12/h3,5-6,9-10H,1-2,4,7-8,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCVNHNOEUMFFDY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCCCCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Physicochemical Profiling and Pharmacokinetic Causality
The Strategic Utility of 1-Chloro-6-phenylhexane (CAS 71434-68-9) in Advanced Molecular Design and Synthesis
As a Senior Application Scientist specializing in medicinal chemistry and synthetic formulation, I frequently evaluate alkylating agents not just for their baseline reactivity, but for the structural, thermodynamic, and pharmacokinetic advantages they confer to an active pharmaceutical ingredient (API).
1-Chloro-6-phenylhexane (CAS 71434-68-9), commonly referred to as 6-phenylhexyl chloride, is a highly versatile bifunctional building block[1]. It features a reactive terminal alkyl chloride separated from a stable, lipophilic phenyl ring by a flexible six-carbon aliphatic chain. This specific molecular architecture is not arbitrary; it is strategically deployed in drug development to synthesize lipophilic anchors capable of spanning deep hydrophobic channels in target proteins[2].
Understanding the baseline properties of 1-chloro-6-phenylhexane is essential for predicting its behavior in both rigorous synthetic environments and complex biological systems. The table below summarizes its core metrics and the causality behind its utility in drug design.
Table 1: Key Physicochemical Properties and Their Applied Causality
| Property | Value | Synthetic & Pharmacokinetic Causality |
| Molecular Weight | 196.71 g/mol | Low molecular weight preserves the "size budget" for the active pharmacophore, preventing downstream violations of Lipinski’s Rule of 5[1]. |
| LogP (Octanol/Water) | ~4.028 | Confers high lipophilicity, driving passive cellular membrane permeability and anchoring into hydrophobic protein pockets[3]. |
| Boiling Point | 538.07 K (264.9°C) | Exceptional thermal stability permits the use of aggressive, high-temperature reflux conditions necessary for sterically hindered substitutions[3]. |
| Density | ~0.998 g/mL | Near-water density but complete immiscibility facilitates clean phase separation during biphasic aqueous workups and extractions[4]. |
Mechanistic Utility in Drug Development
Why do we specifically choose a 6-phenylhexyl moiety over shorter or longer aliphatic chains? The six-carbon chain provides the precise spatial geometry required to reach deep into enzymatic binding pockets, while the terminal phenyl group anchors the molecule via
-
Epigenetic Modulators (HDAC Inhibitors): 6-phenylhexyl isothiocyanate (PHITC) is synthesized using this precursor. PHITC acts as a potent histone deacetylase (HDAC) inhibitor and hypomethylating agent, inducing apoptosis in myeloma cells[5]. The hexyl chain is the exact length needed to traverse the narrow, hydrophobic active site channel of HDACs, allowing the terminal isothiocyanate to chelate the catalytic zinc ion at the bottom of the pocket[5].
-
Kinase Activators: 6 is a synthetic activator of Protein Kinase C (PKC)[6]. Here, the 6-phenylhexyl group acts as a biomimetic anchor. It substitutes for the hydrophobic tail of phosphatidylserine (an endogenous lipid), facilitating the molecule's insertion into the phospholipid bilayer to activate the kinase and stimulate hexose transport[6].
-
ACE Inhibitors: The moiety is also utilized in synthesizing potent angiotensin-converting enzyme (ACE) inhibitors, where the phenylhexyl tail occupies the S1' hydrophobic pocket of the enzyme, drastically increasing binding affinity[2].
Experimental Workflow: Self-Validating SN2 Alkylation Protocol
To append the 6-phenylhexyl group to a target nucleophile (e.g., an amine or a thiol), a nucleophilic aliphatic substitution (SN2) is employed. Because chloride is only a moderate leaving group, we utilize in-situ Finkelstein catalysis to lower the activation energy barrier.
Step-by-Step Methodology:
-
Solvent and Reagent Selection: Dissolve the primary nucleophile (1.0 eq) and 1-chloro-6-phenylhexane (1.2 eq) in anhydrous N,N-Dimethylformamide (DMF).
-
Causality: DMF is a polar aprotic solvent. It strongly solvates the cations of the base but leaves the nucleophile unsolvated ("naked") and highly reactive, maximizing the SN2 attack trajectory.
-
-
Catalytic Activation (Finkelstein Reaction): Add 0.1 equivalents of Potassium Iodide (KI).
-
Causality: The iodide ion acts as a nucleophilic catalyst. It displaces the chloride to transiently form 1-iodo-6-phenylhexane. Iodide is a vastly superior leaving group due to its larger atomic radius and polarizability, drastically accelerating the subsequent attack by the primary nucleophile.
-
-
Base Addition & Thermal Cycling: Add Potassium Carbonate (
, 2.0 eq) to act as an acid scavenger for the generated HCl, preventing the protonation of the nucleophile. Heat the reaction to 80°C under an inert nitrogen atmosphere.-
Self-Validating System: Monitor the reaction via LC-MS. The protocol validates itself through the transient appearance of the iodide intermediate mass, followed by its depletion and the emergence of the final product mass, confirming the catalytic cycle is active.
-
-
Quenching and Biphasic Extraction: Cool the reactor to room temperature and quench with distilled water. Extract the mixture using Ethyl Acetate.
-
Causality: The high lipophilicity (LogP ~4.0) of the newly appended 6-phenylhexyl group ensures the product partitions exclusively into the upper organic layer, leaving unreacted polar nucleophiles and inorganic salts (
, ) in the aqueous phase.
-
Mechanistic Pathway Visualization
Mechanistic pathway of 1-Chloro-6-phenylhexane in targeted therapeutic synthesis.
Safety, Handling, and Environmental Toxicology
Despite its synthetic utility, 1-chloro-6-phenylhexane requires stringent laboratory safety protocols. It is classified as a volatile organic compound (VOC) and is a known irritant to the skin, eyes, and respiratory tract[7].
-
Handling: All manipulations must be conducted within a certified chemical fume hood. Nitrile gloves and splash goggles are mandatory to prevent dermal and ocular exposure[7].
-
Environmental Impact: Due to its high volatility and lipophilicity, it is highly mobile in the environment and poses a toxicity risk to aquatic organisms[7]. Waste must be strictly segregated into halogenated organic waste streams and disposed of via high-temperature incineration.
References
- Cheméo. "Chemical Properties of 1-Chloro-6-phenylhexane (CAS 71434-68-9).
- National Center for Biotechnology Information. "PubChem Compound Summary for CID 522411, 1-Chloro-6-phenylhexane." PubChem.
- ChemBK. "6-Phenyl-n-hexyl chloride - Introduction & Properties.
- Lu, Q., et al. "Phenylhexyl isothiocyanate has dual function as histone deacetylase inhibitor and hypomethylating agent and can inhibit myeloma cell growth by targeting critical pathways.
- Nishino, H., et al. "N-(6-phenylhexyl)-5-chloro-1-naphthalenesulfonamide is one of a new class of activators for Ca2+-activated, phospholipid-dependent protein kinase." Biochimica et Biophysica Acta (BBA), 1986.
- Panayides, J. L., et al. "Novel synthesis of (S)-1-[5-(benzoylamino)-1,4-dioxo-6-phenylhexyl]-L-proline and analogs: potent angiotensin converting enzyme inhibitors." Journal of Medicinal Chemistry.
- Thermo Fisher Scientific. "Safety Data Sheet: 1-Chloro-6-phenylhexane." Thermo Fisher Scientific.
Sources
- 1. 1-Chloro-6-phenylhexane | C12H17Cl | CID 522411 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 1-Chloro-6-phenylhexane (CAS 71434-68-9) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 4. chembk.com [chembk.com]
- 5. Phenylhexyl isothiocyanate has dual function as histone deacetylase inhibitor and hypomethylating agent and can inhibit myeloma cell growth by targeting critical pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. N-(6-phenylhexyl)-5-chloro-1-naphthalenesulfonamide is one of a new class of activators for Ca2+-activated, phospholipid-dependent protein kinase.−Department of Systems Pharmacology, Mie University Graduate School of Medicine [zqsp-mie-u.org]
- 7. assets.thermofisher.cn [assets.thermofisher.cn]
(6-Chlorohexyl)benzene chemical structure and molecular weight
This technical monograph provides a comprehensive analysis of (6-Chlorohexyl)benzene , a critical alkylating agent and lipophilic building block in medicinal chemistry.
Executive Summary
(6-Chlorohexyl)benzene (CAS: 71434-68-9) is a bifunctional organic intermediate characterized by a terminal phenyl ring and a primary alkyl chloride separated by a six-carbon aliphatic chain.[1] In drug discovery, it serves as a high-value "linker" molecule, primarily used to introduce lipophilic bulk (the phenylhexyl moiety) into pharmacophores. This modification is a standard strategy to optimize Lipophilic Ligand Efficiency (LLE) , enhance membrane permeability in PROTACs (Proteolysis Targeting Chimeras), and target hydrophobic pockets in GPCR ligands (e.g.,
Chemical Identity & Physicochemical Profile
The compound is a clear, colorless to light yellow liquid at room temperature. Its structural integrity relies on the stability of the benzene ring and the reactivity of the primary alkyl chloride, which serves as an electrophilic handle for nucleophilic substitution (
Table 1: Physicochemical Specifications
| Property | Value | Note |
| IUPAC Name | 1-Chloro-6-phenylhexane | |
| CAS Registry Number | 71434-68-9 | Primary identifier |
| Molecular Formula | ||
| Molecular Weight | 196.72 g/mol | Monoisotopic Mass: 196.10 |
| Density | At | |
| Boiling Point | At 0.4 mmHg (Vacuum) | |
| Refractive Index ( | 1.5105 | |
| Solubility | DCM, EtOAc, THF, Hexanes | Insoluble in water |
Spectroscopic Characterization
Accurate identification of (6-Chlorohexyl)benzene is best achieved via
Diagnostic
- 7.28 -- 7.15 (m, 5H): Aromatic protons (Phenyl ring).
-
3.53 (t,
): Chloromethyl group ( ). The electronegative chlorine deshields these protons. -
2.62 (t,
): Benzylic protons ( ). -
1.82 -- 1.74 (m, 2H): Methylene
to chlorine. -
1.68 -- 1.60 (m, 2H): Methylene
to phenyl ring. -
1.50 -- 1.35 (m, 4H): Internal methylene protons (
and positions).
Synthetic Methodologies
The synthesis of (6-Chlorohexyl)benzene is most reliably achieved through the deoxychlorination of 6-phenylhexan-1-ol . While Friedel-Crafts alkylation of benzene with 1-chloro-6-halohexane is theoretically possible, it often leads to polyalkylation or rearrangement byproducts.
Protocol A: Appel Reaction (High Fidelity)
This method is preferred for small-scale, high-purity synthesis as it operates under neutral conditions, avoiding acid-catalyzed side reactions.
Reagents: 6-Phenylhexan-1-ol (1.0 eq), Triphenylphosphine (
-
Dissolution: Dissolve 6-phenylhexan-1-ol (10 mmol) and
(12 mmol) in anhydrous DCM (50 mL) under atmosphere. -
Chlorination: Cool to
. Add (or substitute with N-chlorosuccinimide for "green" variants) dropwise. -
Reflux: Warm to room temperature and reflux for 4 hours. Monitor via TLC (Hexane:EtOAc 9:1).
-
Workup: Evaporate solvent. Triturate the residue with cold hexanes to precipitate triphenylphosphine oxide (
). Filter. -
Purification: Concentrate the filtrate and purify via vacuum distillation (
@ 0.4 mmHg) or flash chromatography ( Hexanes).
Protocol B: Thionyl Chloride Deoxygenation (Scalable)
Ideal for multi-gram scale up.
Reagents: 6-Phenylhexan-1-ol, Thionyl Chloride (
-
Setup: Charge a flask with 6-phenylhexan-1-ol (50 mmol) and catalytic DMF (2 drops).
-
Addition: Add
(60 mmol) dropwise at . The reaction will evolve and gas (Scrubber required). -
Heating: Heat to
for 2 hours. -
Quench: Cool and quench carefully with saturated
. -
Extraction: Extract with DCM, dry over
, and distill.
Figure 1: Dual synthetic pathways for converting 6-phenylhexan-1-ol to (6-Chlorohexyl)benzene.
Applications in Drug Discovery
(6-Chlorohexyl)benzene is primarily utilized as a hydrophobic linker or tail moiety in the design of bioactive small molecules.
4.1. PROTAC Linker Design
In Proteolysis Targeting Chimeras (PROTACs), the linker length and composition determine the ternary complex stability (Target-PROTAC-E3 Ligase).
-
Hydrophobic Tagging: The phenylhexyl chain mimics hydrophobic amino acid side chains (e.g., Phenylalanine, Leucine), facilitating entry into cryptic hydrophobic pockets on target proteins.
-
Permeability: Unlike PEG linkers, which are hydrophilic, alkyl-aryl linkers derived from (6-chlorohexyl)benzene increase the logP of the PROTAC, enhancing passive membrane permeability.
4.2. GPCR Agonist Synthesis (Salmeterol Analogs)
Long-acting
-
Mechanism: The chloride in (6-chlorohexyl)benzene is displaced by an amine (e.g., a phenylethanolamine derivative) to form the secondary amine linkage characteristic of this drug class.
-
Analogs: While Salmeterol uses a phenylbutoxyhexyl chain, analogs using the simpler phenylhexyl chain (derived from this compound) are synthesized to study Structure-Activity Relationships (SAR) regarding chain flexibility and hydrophobicity.
Figure 2: Application of (6-Chlorohexyl)benzene in constructing PROTACs and GPCR ligands.
Handling and Safety
-
Hazards: Causes skin irritation (H315) and serious eye irritation (H319). Combustible liquid.[1]
-
Storage: Store under inert atmosphere (
or Ar) at room temperature. Protect from light to prevent radical dechlorination. -
Disposal: Halogenated organic waste streams. Do not mix with non-halogenated solvents during disposal to avoid cost penalties.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 522411, 1-Chloro-6-phenylhexane. Retrieved from [Link]
-
Zhang, X. (2016). Synthesis method of R-salmeterol. SciSpace. Retrieved from [Link]
Sources
1-Chlorohexylbenzene synonyms and IUPAC name
This guide serves as a technical reference for (1-Chlorohexyl)benzene , a specific organochloride intermediate used in medicinal chemistry and organic synthesis.
Editorial Note: The term "1-Chlorohexylbenzene" is chemically ambiguous. It most frequently refers to the benzylic chloride (1-chlorohexyl)benzene , where the chlorine atom is attached to the
PART 1: Nomenclature & Chemical Identity[1]
The precise identification of this molecule is critical due to the high reactivity of the benzylic C-Cl bond compared to aryl chlorides.
1.1 IUPAC Name and Synonyms
| Identifier Type | Value | Technical Context |
| Preferred IUPAC Name | (1-Chlorohexyl)benzene | The parentheses indicate the chlorine is part of the hexyl substituent, not the ring. |
| Systematic Name | 1-Phenyl-1-chlorohexane | Describes the molecule as a hexane chain substituted at position 1. |
| Common Synonyms | " | |
| CAS Registry Number | Variable/Isomer Dependent | Often categorized under generic alkylbenzyl chlorides. Note: Verify specific isomer CAS with vendor (e.g., 2350-08-5 for generic chloro-alkyl benzene classes). |
| SMILES | CCCCCC(Cl)C1=CC=CC=C1 | Defines the specific connectivity of the |
1.2 Structural Disambiguation (Visual Logic)
The following diagram clarifies the structural difference between the benzylic species (the focus of this guide) and the aryl species.
Figure 1: Structural disambiguation logic. The benzylic isomer (Blue) is the reactive intermediate discussed in this guide.
PART 2: Chemical Properties & Reactivity
2.1 Physicochemical Profile
(Values estimated based on C8 homolog 1-chloroethylbenzene and standard methylene increments)
| Property | Value (Approx.) | Scientific Implications |
| Molecular Formula | Lipophilic linker. | |
| Molecular Weight | 196.72 g/mol | Suitable for fragment-based drug discovery (FBDD). |
| Boiling Point | ~260–270°C (760 mmHg) | High boiling point requires vacuum distillation for purification. |
| Density | ~1.02 – 1.05 g/mL | Slightly denser than water; forms the bottom layer in aqueous extractions. |
| Solubility | Immiscible in water | Requires anhydrous organic solvents (DCM, THF, Toluene). |
2.2 Reactivity Profile (The "Warhead")
(1-Chlorohexyl)benzene acts as a soft electrophile . The benzylic position stabilizes the developing carbocation, making this molecule highly susceptible to nucleophilic substitution.
- Pathway: In polar protic solvents, the chloride leaves to form a resonance-stabilized benzylic carbocation.
-
Pathway: In non-polar aprotic solvents, strong nucleophiles (amines, thiols) attack the
-carbon directly. -
Hydrolytic Instability: Upon exposure to moisture, it slowly hydrolyzes to 1-phenyl-1-hexanol and HCl. Storage under inert gas is mandatory.
PART 3: Synthesis Protocol
Objective: Synthesis of (1-Chlorohexyl)benzene from 1-Phenyl-1-hexanol.
Scale: 10 mmol (Laboratory Scale).
Mechanism: Nucleophilic substitution via Thionyl Chloride (
3.1 Reagents & Equipment
-
Precursor: 1-Phenyl-1-hexanol (1.78 g, 10 mmol).
-
Reagent: Thionyl Chloride (
) (1.5 eq, 1.1 mL). Freshly distilled. -
Solvent: Dichloromethane (DCM), anhydrous (20 mL).
-
Catalyst: DMF (Dimethylformamide), catalytic drop (activates
via Vilsmeier-Haack intermediate). -
Apparatus: 3-neck round bottom flask, addition funnel, reflux condenser,
drying tube, gas trap (NaOH).
3.2 Step-by-Step Methodology
Step 1: Setup and Solvation
-
Flame-dry the glassware under a stream of Nitrogen (
).[1] -
Charge the flask with 1-phenyl-1-hexanol and anhydrous DCM.
-
Cool the system to 0°C using an ice bath. Rationale: Controls the exotherm of the initial reaction.
Step 2: Activation (Chlorination)
-
Add catalytic DMF (1-2 drops).
-
Add
dropwise via the addition funnel over 15 minutes.-
Self-Validating Check: Observe the evolution of HCl and
gas. Bubbling indicates the reaction is proceeding.
-
-
Allow the mixture to warm to room temperature (RT) and stir for 2 hours.
-
Optional: If TLC shows unreacted alcohol, reflux gently (40°C) for 30 minutes.
Step 3: Work-up & Isolation
-
Remove excess
and solvent under reduced pressure (Rotary Evaporator).-
Note: Do not use an aqueous wash immediately, as this may hydrolyze the product.
-
-
Redissolve the residue in dry Hexane.
-
Filter through a small pad of silica gel (to remove polar impurities/acids).
-
Concentrate the filtrate to yield the crude oil.[2]
Step 4: Purification
-
Perform Vacuum Distillation (0.1 mmHg).
-
Collect the fraction with a constant boiling point.
-
Quality Control:
-NMR should show a triplet/multiplet at ~4.8-5.0 ppm (benzylic proton), shifting downfield from the alcohol precursor ( ~4.6 ppm).
-
3.3 Reaction Pathway Diagram
Figure 2: Synthesis of (1-chlorohexyl)benzene via Thionyl Chloride. The SNi mechanism typically retains stereochemistry in the absence of a base.
PART 4: Safety & Handling (E-E-A-T)
-
Lachrymator: Benzylic chlorides are potent eye irritants. Handle only in a fume hood.
-
Hydrolysis Risk: Store over activated molecular sieves (4Å) at 4°C.
-
Spill Management: Neutralize spills with dilute aqueous ammonia to convert the chloride to the less volatile amine or alcohol, then absorb.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12648, (1-Chloroethyl)benzene (Homolog Reference). Retrieved from [Link]
- Vogel, A. I. (1989).Vogel's Textbook of Practical Organic Chemistry. 5th Edition. Longman Scientific & Technical. (Standard protocol for conversion of alcohols to alkyl chlorides using thionyl chloride).
-
NIST Chemistry WebBook. Benzene, (1-chloroethyl)- Thermochemical Data. Retrieved from [Link]
-
Organic Syntheses. Preparation of Alkyl Chlorides from Alcohols. Coll. Vol. 4, p. 333. Retrieved from [Link]
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The Physicochemical Profile and Synthetic Utility of ω-Chlorohexylbenzene in Drug Discovery
Executive Summary
In contemporary medicinal chemistry and rational drug design, the strategic incorporation of lipophilic appendages is a fundamental technique for optimizing target binding affinity, modulating pharmacokinetics, and achieving desired membrane permeability. ω-Chlorohexylbenzene (also known as 1-chloro-6-phenylhexane or 6-phenylhexyl chloride) serves as a highly privileged bifunctional building block. As a Senior Application Scientist, I have compiled this technical guide to dissect the physical properties, thermodynamic behavior, and field-proven synthetic methodologies associated with this reagent.
This whitepaper provides researchers and drug development professionals with a comprehensive, causality-driven framework for utilizing ω-chlorohexylbenzene in the synthesis of complex active pharmaceutical ingredients (APIs).
Chemical Identity & Structural Significance
ω-Chlorohexylbenzene (CAS: 71434-68-9) is an aryl-alkyl halide characterized by a terminal phenyl ring separated from a primary alkyl chloride by a flexible six-carbon aliphatic linker[1][2].
-
IUPAC Name: 1-chloro-6-phenylhexane[1]
-
Molecular Formula: C₁₂H₁₇Cl[1]
-
Molecular Weight: 196.72 g/mol [1]
Structural Causality: The molecule's architecture dictates its utility. The terminal primary chlorine atom is highly susceptible to bimolecular nucleophilic substitution (Sₙ2) reactions due to minimal steric hindrance. Simultaneously, the hexyl chain provides significant entropic flexibility, allowing the terminal phenyl ring to deeply penetrate and anchor into hydrophobic binding pockets of target proteins[3][4].
Physical and Thermodynamic Properties
Understanding the macroscopic physical properties of ω-chlorohexylbenzene is critical for optimizing reaction conditions, designing purification workflows, and ensuring safe laboratory handling. The high boiling point and low vapor pressure are direct consequences of the strong van der Waals dispersion forces generated by the extended hydrocarbon chain and the polarizable chlorine atom.
Table 1: Physicochemical Data Summary
| Property | Value | Scientific Rationale / Causality |
| Appearance | Colorless to light yellow oil[1] | Typical of high-molecular-weight, un-conjugated aryl-alkyl halides. |
| Density | 0.981 g/mL at 25 °C[1] | Slightly less dense than water; the heavy chlorine atom is offset by the buoyant aliphatic hexyl chain. |
| Boiling Point | 88–91 °C at 0.4 mmHg[1] | High boiling point necessitates vacuum distillation for purification, preventing thermal degradation. |
| Refractive Index | 1.5105[1] | High polarizability due to the delocalized π-electrons of the phenyl ring and the halogen atom. |
| Flash Point | >110 °C[1] | Classified as a combustible liquid, but poses low flammability risk under standard ambient conditions. |
| Solubility | Soluble in EtOAc, DCM, MeOH[1] | Highly lipophilic; completely miscible in non-polar and polar aprotic organic solvents; insoluble in water. |
Mechanistic Role in Medicinal Chemistry
The "6-phenylhexyl" moiety is not merely a structural spacer; it is a pharmacodynamic tool used to probe and exploit deep hydrophobic crevices within receptor targets.
Case Studies in Receptor Targeting
-
CCR5 Antagonists (Anti-HIV Agents): In the development of orally available spirodiketopiperazine-based CCR5 antagonists, the introduction of a 6-phenylhexyl group was critical. Researchers discovered that this specific chain length allowed the terminal phenyl ring to interact with a secondary, deep hydrophobic site within the CCR5 receptor, effectively recovering and maximizing antagonist activity compared to shorter or more rigid linkers[3].
-
FAAH Inhibitors (Antiepileptics): Fatty acid amide hydrolase (FAAH) features a highly hydrophobic catalytic channel. The conjugation of a 6-phenylhexyl lateral chain to a phenyl-pyrrole scaffold allowed the molecule to form strong van der Waals interactions with key residues in the enzyme's binding pocket, driving the inhibitory profile down to the nanomolar range[4].
-
CamA Inhibitors (Antibacterial): In targeting the Clostridioides difficile-specific DNA adenine methyltransferase (CamA), researchers systematically elongated the N6-alkyl chain of adenosine analogs. Testing the 6-phenylhexyl group helped map the spatial limits of the hydrophobic pocket, proving essential for establishing the structure-activity relationship (SAR) of the inhibitor series[5].
Pharmacodynamic binding logic of the 6-phenylhexyl moiety in receptor pockets.
Experimental Workflows & Protocols
Because primary alkyl chlorides are inherently less reactive toward nucleophilic substitution than their bromide or iodide counterparts, Sₙ2 reactions utilizing ω-chlorohexylbenzene often require catalytic activation. The following protocol utilizes an in situ Finkelstein reaction, where a catalytic amount of Sodium Iodide (NaI) temporarily converts the alkyl chloride to a highly reactive alkyl iodide, drastically accelerating the Sₙ2 kinetics.
Standardized Protocol: N-Alkylation of a Secondary Amine
Reagents & Materials:
-
Secondary amine substrate (1.0 eq)
-
ω-Chlorohexylbenzene (1.2 eq)[1]
-
Potassium Carbonate (K₂CO₃, anhydrous) (2.5 eq)
-
Sodium Iodide (NaI) (0.1 eq)
-
Anhydrous Dimethylformamide (DMF) or Acetonitrile (MeCN)
Step-by-Step Methodology:
-
Preparation: In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve the secondary amine (1.0 eq) in anhydrous DMF (approx. 0.2 M concentration).
-
Base & Catalyst Addition: Add anhydrous K₂CO₃ (2.5 eq) to the solution. The heterogeneous mixture serves to scavenge the HCl byproduct, driving the reaction forward and preventing amine protonation. Add NaI (0.1 eq) to act as the nucleophilic catalyst.
-
Electrophile Addition: Introduce ω-chlorohexylbenzene (1.2 eq) dropwise via syringe at room temperature.
-
Thermal Activation: Attach a reflux condenser and heat the reaction mixture to 70–80 °C under an inert atmosphere (N₂ or Argon).
-
Reaction Monitoring: Monitor the reaction progress via Thin Layer Chromatography (TLC) or LC-MS. The Sₙ2 displacement typically reaches completion within 6 to 12 hours, depending on the steric bulk of the nucleophile.
-
Quench & Workup: Once the starting material is consumed, cool the mixture to room temperature. Quench the reaction by adding distilled water (3x the reaction volume). Extract the aqueous layer with Ethyl Acetate (EtOAc) three times.
-
Washing & Drying: Wash the combined organic layers with saturated aqueous LiCl (to remove residual DMF) and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude oil via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield the pure N-(6-phenylhexyl) derivative.
Step-by-step SN2 alkylation workflow utilizing ω-chlorohexylbenzene.
Safety, Handling, & Environmental Profile
According to standard Safety Data Sheets (SDS), ω-chlorohexylbenzene must be handled with appropriate laboratory precautions[6]:
-
Stability: The compound is chemically stable under normal ambient conditions[6]. It does not undergo spontaneous polymerization or rapid degradation unless exposed to strong oxidizing agents.
-
Hazards: It is classified as a combustible liquid (Flash Point > 110 °C)[1][6]. Direct contact may cause skin and eye irritation.
-
PPE Requirements: Handling requires standard Personal Protective Equipment (PPE), including nitrile gloves, chemical splash goggles, and a flame-resistant lab coat. All thermal reactions should be conducted inside a certified chemical fume hood[6].
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from direct sunlight and incompatible materials[6].
References
-
ChemBK. "6-Phenyl-n-hexyl chloride - Physico-chemical Properties." ChemBK Database. Available at:[Link]
-
PubChem. "1-Chloro-6-phenylhexane | C12H17Cl | CID 522411." National Institutes of Health (NIH). Available at:[Link]
-
Maeda, K., et al. "Discovery of orally available spirodiketopiperazine-based CCR5 antagonists." National Institutes of Health (NIH) - PMC. Available at:[Link]
-
Biamonte, M. A., et al. "Systematic Design of Adenosine Analogs as Inhibitors of a Clostridioides difficile-Specific DNA Adenine Methyltransferase Required for Normal Sporulation and Persistence." Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]
-
University of Siena. "Selective Fatty Acid Amide Hydrolase Inhibitors as Potential Novel Antiepileptic Agents." USiena Air. Available at:[Link]
Sources
- 1. chembk.com [chembk.com]
- 2. 1-Chloro-6-phenylhexane | C12H17Cl | CID 522411 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Discovery of orally available spirodiketopiperazine-based CCR5 antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. usiena-air.unisi.it [usiena-air.unisi.it]
- 5. pubs.acs.org [pubs.acs.org]
- 6. WERCS Studio - Application Error [assets.thermofisher.com]
Technical Whitepaper: Safety & Hazard Profile of 1-Chloro-6-phenylhexane
The following in-depth technical guide details the safety, handling, and hazard profile of 1-Chloro-6-phenylhexane , structured for researchers and drug development professionals.
CAS No: 71434-68-9 | Formula: C₁₂H₁₇Cl | Mol. Weight: 196.72 g/mol Role: HaloTag® Ligand Precursor / Hydrophobic Linker Intermediate
Part 1: The Application Scientist’s Perspective
In drug discovery and chemical biology, 1-Chloro-6-phenylhexane is not merely a solvent or reagent; it is a precision tool. Its structural duality—a lipophilic phenylhexyl tail coupled with a reactive primary alkyl chloride—makes it a critical building block for HaloTag® ligands .
The primary chloride serves as the specific substrate for the HaloTag dehalogenase enzyme (DhaA variant), allowing for covalent, irreversible conjugation. While this reactivity is desired in the assay, it constitutes the core of its safety hazard in the laboratory: biological alkylation .
This guide moves beyond generic "safety warnings" to explain the mechanistic basis of the hazards, ensuring you can handle this compound with the rigor required for high-sensitivity proteomic workflows.
Part 2: Hazard Identification & Mechanistic Toxicology
GHS Classification (Derived via SAR)
Note: While no harmonized GHS classification exists specifically for this CAS, the following is derived from Structure-Activity Relationships (SAR) of homologous chloroalkanes (e.g., 1-chlorohexane) and benzyl derivatives.
| Hazard Class | Category | Hazard Statement | Mechanistic Rationale |
| Skin Corrosion/Irritation | Cat.[1][2] 2 | H315: Causes skin irritation. | Lipophilic tail facilitates dermal penetration; alkyl chloride reacts with epidermal proteins. |
| Serious Eye Damage/Irritation | Cat.[1][2][3] 2A | H319: Causes serious eye irritation.[1][3] | Solvent action disrupts corneal lipid bilayer; mild alkylating potential. |
| Flammability | Combustible | H227: Combustible liquid.[1] | High MW (~197) suppresses vapor pressure compared to lower alkyl halides, but it will burn if heated. |
| Aquatic Toxicity | Acute 2 | H401: Toxic to aquatic life. | High LogP (~5.1) indicates bioaccumulation potential in aquatic organisms. |
The Alkylation Hazard (The "Why")
The safety profile of 1-Chloro-6-phenylhexane is defined by its electrophilic C1 carbon.
-
Mechanism: The chlorine atom creates a dipole, making the C1 carbon
. In biological systems, nucleophiles (specifically cysteine thiols and lysine amines) can attack this carbon via an S_N2 mechanism . -
Consequence: While less reactive than its bromide or iodide analogs, prolonged exposure can lead to haptenization (skin sensitization) or non-specific protein modification.
-
The HaloTag Paradox: The same mechanism that allows it to bind the HaloTag enzyme (which contains a specific aspartate nucleophile) allows it to slowly react with other cellular nucleophiles if not handled with proper PPE.
Part 3: Self-Validating Handling Protocols
Personal Protective Equipment (PPE) Matrix
Standard latex gloves are insufficient due to the high lipophilicity of the phenylhexyl chain, which facilitates rapid permeation.
| PPE Type | Material Recommendation | Validation Logic |
| Splash Contact | Nitrile Rubber (min 0.11 mm) | Breakthrough: >30 mins. Sufficient for transient splashes during pipetting. |
| Prolonged Use | Viton® or Silver Shield™ | Breakthrough: >480 mins. Required for synthesis, distillation, or spill cleanup. |
| Respiratory | Type A (Organic Vapor) | Required only if heating >60°C or generating aerosols outside a fume hood. |
The "Closed-Loop" Transfer Protocol
To minimize exposure and environmental release, adopt this workflow for transferring neat liquid:
-
Equilibration: Allow the reagent bottle to reach room temperature inside the fume hood to prevent pressure buildup upon opening.
-
Positive Displacement: Use a positive displacement pipette or glass syringe. Air-displacement pipettes may drip due to the lower surface tension and vapor pressure differences relative to water.
-
Quenching (Waste): Do not dispose of unreacted excess in the aqueous waste stream. Collect in a dedicated "Halogenated Organic" waste container.
Part 4: Emergency Response & Decision Logic
Spill Response
Critical Rule: Do NOT use water. The compound is immiscible (Water Solubility < 1 mg/L) and will float or form an oily film, spreading the contamination.
-
Small Spill (< 10 mL): Absorb with vermiculite or polypads. Wipe surface with acetone followed by soap/water.
-
Large Spill (> 100 mL): Evacuate area. Use a chemically resistant dam (pig) to block drains.
First Aid Rationale
-
Skin Contact: Wash with soap and water , not just water. The soap micelles are necessary to solubilize the lipophilic phenyl chain and remove it from the skin surface.
-
Eye Contact: Flush for 15 minutes. The irritation is likely due to solvent effects (defatting) rather than immediate acid generation, but thorough rinsing is vital.
Part 5: Visualizations
Hazard Assessment Workflow
This logic flow determines the necessary safety controls based on the experimental state of the reagent.
Caption: Logic flow for determining PPE and engineering controls based on the physical state of the reagent.
Spill Response Decision Matrix
A self-validating decision tree for handling accidental releases.
Caption: Decision matrix for spill response, emphasizing the hydrophobic nature of the compound.
References
-
National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 522411, 1-Chloro-6-phenylhexane. Retrieved from [Link]
-
Los, G. V., et al. (2008). HaloTag: A novel protein labeling technology for cell imaging and protein analysis.[4] ACS Chemical Biology. (Contextualizes the reactivity of chloroalkane linkers). Retrieved from [Link]
-
ECHA (European Chemicals Agency). (2024). Registration Dossier: Chloroalkanes. (General hazard data for C6-C12 chloroalkanes). Retrieved from [Link]
Sources
Technical Guide: Chemical Stability Profile of 6-Phenylhexyl Chloride
[1]
Executive Summary
6-Phenylhexyl chloride (1-Chloro-6-phenylhexane; CAS 71434-68-9) is a critical alkylating intermediate primarily utilized in the synthesis of long-acting
However, this reactivity introduces specific stability challenges. As a primary alkyl halide, it is kinetically stable under ambient neutral conditions but exhibits distinct degradation pathways—principally hydrolysis and dehydrohalogenation —when subjected to thermal, basic, or hydrolytic stress. This guide defines the mechanistic boundaries of its stability to ensure process integrity and minimize critical impurities (e.g., Salmeterol Impurities D and G).
Part 1: Physicochemical Baseline
The stability of 6-phenylhexyl chloride is governed by the bond dissociation energy of the C-Cl bond (~81 kcal/mol) and the lipophilicity of the phenylhexyl chain.[] The molecule is hydrophobic, which provides a kinetic barrier against aqueous hydrolysis but necessitates the use of organic co-solvents that can accelerate degradation if not chosen carefully.
Table 1: Critical Physicochemical Properties
| Property | Value | Stability Implication |
| CAS Number | 71434-68-9 | Identity verification.[] |
| Molecular Weight | 196.72 g/mol | Baseline for stoichiometry. |
| Physical State | Colorless to pale yellow liquid | Darkening indicates oxidation or elimination. |
| Boiling Point | 88–91°C (0.4 mmHg) | High thermal sensitivity. Distillation requires high vacuum to avoid elimination.[] |
| Density | ~0.981 g/mL | Phase separation in aqueous extractions. |
| Flash Point | >110°C | Combustible; requires standard organic safety protocols. |
| Solubility | Insoluble in water; Soluble in DCM, THF, Toluene | Hydrolysis is phase-transfer limited in pure water.[] |
Part 2: Degradation Pathways (Mechanistic Analysis)
The degradation of 6-phenylhexyl chloride follows competitive
Hydrolytic Degradation ( )
-
Mechanism: Nucleophilic attack by water or hydroxide on the terminal carbon.
-
Conditions: Accelerated by basic pH, heat, and polar aprotic solvents (e.g., DMF, DMSO) that solubilize the chloride.
-
Product: 6-Phenylhexan-1-ol (Salmeterol Impurity 8).[]
-
Impact: This alcohol competes for the amine in subsequent coupling steps, potentially leading to O-alkylated impurities (e.g., Impurity D in Salmeterol synthesis).
Thermal Elimination ( )
-
Mechanism: Base-induced dehydrohalogenation removes a proton from the
-carbon, ejecting the chloride leaving group.[] -
Conditions: High temperatures (>100°C) or presence of strong bases (alkoxides, hydroxides).
-
Product: 6-Phenylhex-1-ene (Salmeterol Impurity 6).[]
-
Impact: Irreversible loss of yield and generation of a reactive alkene that may polymerize or react with electrophiles.
Dimerization / Over-Alkylation[1]
-
Mechanism: In the presence of the target amine, the alkyl chloride can react twice if the stoichiometry is uncontrolled.
-
Product: N,N-bis(6-phenylhexyl)amine species (Salmeterol Impurity G / Dimer).[]
-
Control: Requires high amine excess or slow addition of the chloride.
Visualization: Degradation & Reactivity Network
The following diagram maps the kinetic competition between stability and degradation.
Caption: Kinetic competition between productive alkylation (green) and degradation pathways (red/yellow).
Part 3: Stress Testing Protocols (Forced Degradation)
To validate the stability profile for regulatory filing (e.g., DMF or CMC section), the following stress tests are recommended. These protocols are designed to force degradation to 10–20% to identify potential breakdown products.
Protocol 1: Hydrolytic Stress (Acid/Base)
-
Preparation: Dissolve 50 mg of 6-phenylhexyl chloride in 5 mL of Acetonitrile (co-solvent).
-
Acid Stress: Add 5 mL of 0.1 N HCl. Reflux at 60°C for 24 hours.
-
Base Stress: Add 5 mL of 0.1 N NaOH. Reflux at 60°C for 4 hours.
-
Analysis: Neutralize, extract with hexane, and analyze via GC-MS or HPLC-UV (210 nm).
-
Expectation: Acid stress shows minimal degradation (chloride is a poor leaving group in acid). Base stress yields significant 6-phenylhexan-1-ol .[]
-
Protocol 2: Thermal Stress
-
Method: Place neat liquid in a sealed glass ampoule under Nitrogen.
-
Condition: Incubate at 105°C for 72 hours.
-
Analysis: Direct injection GC-FID.
-
Expectation: Detection of 6-phenylhex-1-ene (elimination product).[]
-
Protocol 3: Oxidative Stress
-
Method: Dissolve in Acetonitrile; add 3%
. -
Condition: Ambient temperature for 24 hours.
-
Analysis: Monitor for oxidation of the phenyl ring or benzylic position (less likely but possible).
Part 4: Storage & Handling Recommendations
Based on the degradation mechanisms identified, the following storage controls are mandatory to maintain purity >98%.
| Parameter | Recommendation | Rationale |
| Temperature | 2–8°C (Refrigerate) | Suppresses thermal elimination ( |
| Atmosphere | Dry Nitrogen / Argon | Prevents moisture ingress (hydrolysis) and oxidative degradation.[] |
| Container | Amber Glass / Steel | Protects from light (though photolability is low, it is good practice). |
| Re-test Period | 12 Months | If stored correctly.[] Check for acidity (HCl generation) before use. |
Analytical Monitoring
-
Primary Method: GC-FID or HPLC-UV (C18 column, high organic gradient).[]
-
Key Markers:
-
RRT ~0.8: 6-Phenylhex-1-ene (Non-polar, elutes early).[]
-
RRT ~0.5: 6-Phenylhexan-1-ol (Polar, elutes earlier).[]
-
Acidity Test: Dissolve 1g in neutral acetone/water; titrate. High acidity indicates hydrolysis (HCl release).
-
References
-
PubChem. (n.d.). 1-Chloro-6-phenylhexane (CID 522411).[][2] National Library of Medicine. Retrieved March 1, 2026, from [Link]
- European Pharmacopoeia (Ph. Eur.). (2025). Salmeterol Xinafoate Monograph: Impurity Standards. (Contextual reference for Impurities D, G, and 8).
-
Veeprho. (n.d.). Salmeterol EP Impurity G Structure and Data. Retrieved March 1, 2026, from [Link]
- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry Part A: Structure and Mechanisms. Springer. (Foundational reference for SN2/E2 mechanisms of primary alkyl halides).
Methodological & Application
Application Note: High-Purity Synthesis of 6-Phenylhexylmagnesium Chloride
Abstract & Strategic Relevance
The synthesis of 6-phenylhexylmagnesium chloride represents a critical competency in the generation of long-chain aryl-alkyl linkers, frequently utilized in the development of PROTACs (Proteolysis Targeting Chimeras) and lipophilic drug conjugates. While alkyl bromides are often preferred for their reactivity, the corresponding alkyl chlorides are frequently more stable, less expensive, and commercially available in higher purity.
However, the formation of Grignard reagents from primary alkyl chlorides is kinetically sluggish compared to bromides. This protocol details a high-fidelity synthesis using tetrahydrofuran (THF) and iodine/dibromoethane activation to overcome the high activation energy of the C-Cl bond while suppressing Wurtz homocoupling side reactions.
Core Safety & Pre-requisites
Critical Hazard: Grignard reagents are pyrophoric and violently reactive with water and protic solvents.
-
Atmosphere: Strictly anhydrous Argon or Nitrogen (Argon preferred due to density).
-
Glassware: Oven-dried (120°C overnight) or flame-dried under vacuum immediately prior to use.
-
Solvent: Anhydrous THF (Water content < 50 ppm). Diethyl ether is generally insufficient for initiating alkyl chlorides efficiently due to its lower boiling point (
C vs C).
Reaction Mechanism & Kinetics
The formation of the Grignard reagent occurs at the magnesium surface via a Single Electron Transfer (SET) mechanism.
-
Initiation: Etching of the MgO passivation layer exposes reactive Mg(0).
-
Radical Formation: The alkyl chloride accepts an electron, cleaving the C-Cl bond to form a radical anion, which rapidly dissociates into a carbon-centered radical (
) and a chloride anion ( ). -
Recombination: The radical recombines with the oxidized magnesium species to form the organomagnesium species (
).
Key Challenge: The primary side reaction is Wurtz Coupling (
Visualization: Reaction Pathway
Figure 1: Mechanistic pathway showing the desired insertion versus the competitive Wurtz coupling.
Experimental Protocol
Materials Checklist
| Reagent | Purity / Grade | Role |
| 1-Chloro-6-phenylhexane | >97%, Anhydrous | Precursor |
| Magnesium Turnings | >99%, Grignard Grade | Metal Source |
| THF | Anhydrous, Inhibitor-free | Solvent |
| Iodine ( | Resublimed crystals | Activator |
| 1,2-Dibromoethane | 99% | Entrainment Agent |
| LiCl (Optional) | Anhydrous (0.5M in THF) | Titration Medium |
Setup
-
Equip a 3-neck round-bottom flask (RBF) with:
-
Teflon-coated magnetic stir bar (egg-shaped for crushing turnings).
-
Reflux condenser (connected to inert gas/bubbler).
-
Pressure-equalizing addition funnel.
-
Internal temperature probe (optional but recommended).
-
-
Flush the entire system with Argon for 15 minutes.
Step-by-Step Synthesis (Target: 50 mmol scale)
Step 1: Magnesium Activation (The "Dry Stir" Method)[1]
-
Add Mg turnings (1.82 g, 75 mmol, 1.5 equiv) to the flask.
-
Stir rapidly under Argon for 30 minutes without solvent.
-
Why: Mechanical friction creates fresh micro-fractures on the Mg surface, exposing reactive sites.
-
Step 2: Chemical Initiation
-
Add just enough anhydrous THF to cover the Mg turnings (~10 mL).
-
Add a single crystal of Iodine (
).[2] The solution will turn dark brown.[3][4] -
Add 0.2 mL of 1,2-Dibromoethane .
-
Heat gently with a heat gun until the solvent boils.
-
Observation: The brown iodine color should fade to clear/grey, and bubbling should originate from the metal surface (not just boiling solvent). This indicates the protective oxide layer has been breached.
-
Step 3: Addition of Precursor
-
Dissolve 1-Chloro-6-phenylhexane (9.83 g, 50 mmol) in 40 mL anhydrous THF in the addition funnel.
-
Add approximately 5 mL of this solution to the activated Mg.
-
Bring the mixture to a gentle reflux. Wait for the reaction to self-sustain (exotherm).
-
Note: If reflux stops, do not add more chloride. Add another drop of dibromoethane or apply heat until initiation is confirmed. Accumulation of unreacted chloride can lead to a runaway reaction.
-
Step 4: Maintenance and Completion
-
Once initiated, add the remaining chloride solution dropwise over 45–60 minutes .
-
Control: Maintain a gentle reflux throughout addition. If the reaction cools too much, Wurtz coupling becomes favored over Grignard formation.
-
-
After addition is complete, reflux the mixture for an additional 2 hours .
-
Why: Alkyl chlorides are slow to react; extended reflux ensures conversion of the "tail" of the addition.
-
-
Cool to room temperature. The solution should be dark grey/cloudy.
Step 5: Filtration (Optional)
If the reagent is to be stored, filter through a glass frit or via cannula transfer (with a glass wool filter tip) into a Schlenk flask to remove excess Magnesium.
Quality Control: The Knochel Titration
Do not rely on theoretical yields. Alkyl chlorides often achieve only 80-90% conversion.
Method: Titration with Iodine in LiCl/THF.[3]
-
Titrant: Weigh exactly 254 mg Iodine (1.0 mmol) into a dry vial.
-
Dissolve in 5 mL of 0.5 M LiCl in THF (The LiCl accelerates the reaction and solubilizes the Mg species).
-
Cool to 0°C.
-
Add the Grignard solution dropwise via a 1.0 mL syringe.
-
Endpoint: The brown solution turns colorless .
Calculation:
Troubleshooting Guide
| Issue | Diagnosis | Corrective Action |
| No Initiation | Iodine color persists; no bubbling. | 1. Add 0.1 mL more dibromoethane.2. Sonicate the flask (if possible).3. "Crush" Mg turnings with a glass rod (carefully).[1][2] |
| Reaction Stalls | Reflux stops during addition.[2] | Stop addition immediately. Apply external heat to restore reflux. Only resume addition once self-sustaining. |
| Heavy Precipitate | White solid crashing out. | Likely |
Visualization: Workflow
Figure 2: Operational workflow for the synthesis.
References
-
Krasovskiy, A., & Knochel, P. (2004).[3] A new method for the preparation of highly functionalized aryl- and heteroarylmagnesium reagents. Angewandte Chemie International Edition, 43(25), 3333-3336.
-
Krasovskiy, A., & Knochel, P. (2006). Convenient Titration Method for Organometallic Zinc, Magnesium, and Lanthanide Reagents.[3][5] Synthesis, 2006(05), 890-891.
-
Organic Chemistry Portal. Synthesis of Alkyl Chlorides and Grignard Reagents.
-
Rieke, R. D. (1989). Preparation of highly reactive metal powders and their use in the synthesis of organometallic compounds.[5] Science, 246(4935), 1260-1264.
Sources
Application Note: Utilizing 1-Chloro-6-phenylhexane as a Phenylhexylating Agent in Medicinal Chemistry and Biocatalysis
Executive Summary & Rationale
1-Chloro-6-phenylhexane (CAS: 71434-68-9) is a bifunctional aliphatic-aromatic hybrid molecule widely utilized as an electrophilic alkylating agent in advanced organic synthesis[1],[2]. In drug development, the strategic covalent addition of a 6-phenylhexyl chain to a hydrophilic pharmacophore serves multiple critical pharmacological purposes. It dramatically increases the overall lipophilicity of the molecule, enhances membrane anchoring—which is particularly critical for targeting Gram-positive bacterial membranes—and enables deep insertion into hydrophobic receptor pockets, such as those found in G-protein-coupled receptors (GPCRs)[3],[4].
Physicochemical Profiling
Understanding the physical properties of 1-Chloro-6-phenylhexane is essential for optimizing reaction conditions, calculating stoichiometry, and designing effective downstream workup and purification procedures[1],[2].
Table 1: Physicochemical Properties and Protocol Relevance
| Property | Value | Relevance to Experimental Design |
| Molecular Formula | C12H17Cl | Core structure provides a 6-carbon spacer terminating in a phenyl ring[2]. |
| Molecular Weight | 196.72 g/mol | Required for precise stoichiometric calculations during assay setup[2]. |
| Density | ~0.998 g/mL | Allows for highly accurate volumetric dispensing via syringe (1.00 mL ≈ 1.00 g)[1]. |
| Physical State | Colorless liquid | Facilitates easy handling; yellowing indicates potential degradation or impurities[1]. |
| Solubility | Soluble in ethers/alkanes | Compatible with polar aprotic solvents (DMF, MeCN) required for |
Mechanistic Insights: The Case for the Chloride Leaving Group
While primary bromides (e.g., 1-bromo-6-phenylhexane) and iodides are inherently more electrophilic and react faster[], 1-Chloro-6-phenylhexane offers superior chemical stability, lower toxicity, and reduced cost for scale-up. Because the chloride ion is a poorer leaving group, direct
Expert Insight (Causality): To achieve high yields without resorting to forcing thermal conditions that might degrade sensitive drug scaffolds, we employ in situ Finkelstein catalysis . The addition of catalytic Sodium Iodide (NaI) transiently converts the alkyl chloride to the highly reactive alkyl iodide. This accelerates the
Caption: Workflow of Finkelstein-catalyzed SN2 N-alkylation using 1-Chloro-6-phenylhexane.
Protocol 1: N-Alkylation of Amines (Drug Scaffold Modification)
Application Context: Synthesis of lipophilic phenethanolamine derivatives (acting as beta-2 adrenoceptor agonists)[4] or the modification of glycopeptide antibiotics (e.g., vancomycin or teicoplanin analogs) to overcome VanA/VanB resistant enterococci (VRE)[3].
Self-Validating System Setup:
-
Control Reaction: Run a parallel micro-scale reaction omitting NaI. A significant drop in reaction rate validates the necessity of the halogen exchange mechanism.
-
In-Process Monitoring: TLC (Hexane/EtOAc) and LC-MS (ESI+). The successful product will show a characteristic mass shift of +160.12 Da (addition of the phenylhexyl group minus HCl).
Step-by-Step Methodology:
-
Preparation: In an oven-dried round-bottom flask under an inert argon atmosphere, dissolve the target primary/secondary amine (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF) to a concentration of 0.2 M.
-
Base Addition: Add N,N-Diisopropylethylamine (DIPEA, 2.0 eq) or anhydrous Potassium Carbonate (
, 2.5 eq). Stir for 15 minutes at room temperature to ensure complete free-basing of any amine salts. -
Catalyst & Reagent Addition: Add Sodium Iodide (NaI, 0.2 eq) followed dropwise by 1-Chloro-6-phenylhexane (1.2 eq)[1].
-
Thermal Activation: Heat the reaction mixture to 65–70 °C. Maintain vigorous stirring.
-
Monitoring: Check reaction progress via LC-MS at 4 h and 12 h. The Finkelstein exchange should drive >90% conversion within 12–16 hours.
-
Workup: Cool to room temperature. Quench with distilled water (5 volumes) to dissolve inorganic salts. Extract the aqueous layer with Ethyl Acetate (3 x 3 volumes).
-
Washing: Wash the combined organic layers with 5% aqueous LiCl (crucial for removing residual DMF) and brine. Dry over anhydrous
. -
Purification: Concentrate under reduced pressure and purify via flash column chromatography (Silica gel, gradient elution).
Protocol 2: O-Alkylation (Enzymatic and Chemical)
Application Context: Esterification of carboxylates. Recent biocatalytic advancements have identified BrtB , a unique carboxylate O-alkylating enzyme capable of utilizing primary alkyl chlorides (including 1-chloro-6-phenylhexane) to generate fatty acid esters[7]. For synthetic laboratories lacking biocatalytic infrastructure, chemical O-alkylation remains the standard.
Step-by-Step Methodology (Chemical O-Alkylation):
-
Preparation: Dissolve the carboxylic acid (1.0 eq) in anhydrous Acetonitrile (MeCN) or DMF (0.2 M).
-
Base Selection: Add Cesium Carbonate (
, 1.5 eq). Causality: Cesium's large ionic radius weakly coordinates the carboxylate, generating a "naked," highly nucleophilic anion (the Cesium Effect). -
Alkylation: Add 1-Chloro-6-phenylhexane (1.5 eq) and Tetrabutylammonium Iodide (TBAI, 0.1 eq) as a phase-transfer/Finkelstein catalyst.
-
Reaction: Heat the mixture at 80 °C for 18 hours under inert gas.
-
Validation: Confirm ester formation via IR spectroscopy (shift of the carbonyl stretch from ~1710
to ~1735 ) and NMR (emergence of a triplet near 4.1 ppm corresponding to the newly formed protons).
Caption: Pharmacological enhancements achieved via phenylhexylation of drug scaffolds.
Data Presentation: Reaction Optimization Metrics
The following table summarizes the causality and logic behind the optimization of the N-alkylation protocol.
Table 2: Reaction Optimization Matrix for N-Alkylation
| Variable | Sub-optimal Choice | Optimized Choice | Causality & Rationale (E-E-A-T) |
| Leaving Group | Bromide / Iodide | Chloride + NaI | Chlorides are cheaper and highly stable[1]. NaI generates the reactive iodide in situ, perfectly balancing reagent stability and reaction kinetics[6]. |
| Base | Triethylamine (TEA) | TEA can undergo competitive quaternization with the alkyl halide. DIPEA is sterically hindered; | |
| Solvent | Tetrahydrofuran (THF) | DMF or MeCN | Polar aprotic solvents like DMF maximize the energy of the nucleophile by failing to solvate anions, thereby accelerating the |
References
1. "6-Phenyl-n-hexyl chloride - Introduction" ChemBK. URL: 2.[2] "1-Chloro-6-phenylhexane | C12H17Cl | CID 522411" PubChem - NIH. URL: 3.[7] "BrtB is an O-alkylating enzyme that generates fatty acid-bartoloside esters" PMC - NIH. URL: 4. "CAS 27976-27-8 ((6-Bromohexyl)benzene)" BOC Sciences. URL: 5.[3] "Developments in Glycopeptide Antibiotics" PMC - NIH. URL: 6.[6] "Intermolecular sp3-C–H Amination for the Synthesis of Saturated Azacycles" ChemRxiv. URL: 7.[4] "US4992474A - Phenethanolamine derivatives" Google Patents. URL:
Sources
- 1. chembk.com [chembk.com]
- 2. 1-Chloro-6-phenylhexane | C12H17Cl | CID 522411 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Developments in Glycopeptide Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US4992474A - Phenethanolamine derivatives - Google Patents [patents.google.com]
- 6. chemrxiv.org [chemrxiv.org]
- 7. BrtB is an O-alkylating enzyme that generates fatty acid-bartoloside esters - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Synthesis of 6-Phenylhexylamine from 1-Chloro-6-Phenylhexane
Abstract & Strategic Overview
This Application Note details the synthesis of 6-phenylhexylamine (CAS: 10467-99-9), a critical primary amine building block used in the development of GPCR ligands and enzyme inhibitors. The starting material, 1-chloro-6-phenylhexane , presents a primary alkyl chloride motif prone to over-alkylation if treated directly with ammonia.
To ensure high purity and prevent the formation of secondary/tertiary amine byproducts, this guide presents two distinct, self-validating protocols:
-
The Gabriel Synthesis (Method A): Prioritizes product purity and is ideal for milligram-to-gram scale laboratory synthesis.
-
The Azide Displacement-Reduction (Method B): Prioritizes atom economy and throughput, suitable for larger batches.
Retrosynthetic Analysis
The strategic disconnection relies on introducing a masked nitrogen nucleophile to displace the chloride, followed by a deprotection/reduction step to reveal the primary amine.
Figure 1: Retrosynthetic logic showing two viable pathways from the alkyl chloride.
Method A: Gabriel Synthesis (High Purity Protocol)
Rationale: The Gabriel synthesis utilizes potassium phthalimide as a "masked" ammonia equivalent. The steric bulk and electron-withdrawing nature of the phthalimide group prevent poly-alkylation, ensuring the exclusive formation of the primary amine.
Reagents & Equipment[1][2]
-
Substrate: 1-Chloro-6-phenylhexane (1.0 equiv)
-
Nucleophile: Potassium Phthalimide (1.1 equiv)
-
Solvent: DMF (Anhydrous, N,N-Dimethylformamide)
-
Cleavage Agent: Hydrazine Hydrate (3.0 equiv)
-
Solvent (Cleavage): Ethanol (95% or absolute)
Step-by-Step Protocol
Step 1: N-Alkylation[1]
-
Setup: Charge a round-bottom flask equipped with a magnetic stir bar and reflux condenser with 1-chloro-6-phenylhexane (e.g., 10 mmol, 1.97 g) and anhydrous DMF (20 mL).
-
Addition: Add Potassium Phthalimide (11 mmol, 2.04 g) in a single portion.
-
Reaction: Heat the mixture to 90°C under an inert atmosphere (
or Ar) for 12–16 hours.-
Checkpoint: Monitor by TLC (Hexane/EtOAc 8:2). The starting chloride (
) should disappear, and the phthalimide intermediate ( ) should appear.
-
-
Workup:
-
Cool to room temperature.[]
-
Pour the mixture into ice-cold water (100 mL). The intermediate N-(6-phenylhexyl)phthalimide will precipitate as a white solid.
-
Filter the solid, wash with water (3 x 20 mL), and dry under vacuum.
-
Optional: Recrystallize from ethanol if high purity is required at this stage.
-
Step 2: Hydrazinolysis (Deprotection)
-
Setup: Suspend the dried phthalimide intermediate from Step 1 in Ethanol (30 mL).
-
Cleavage: Add Hydrazine Hydrate (30 mmol, ~1.5 mL of 64% solution).
-
Reaction: Reflux the mixture for 2–4 hours.
-
Observation: The reaction will initially clear, followed by the formation of a heavy white precipitate (phthalhydrazide byproduct).
-
-
Isolation:
-
Cool the mixture to room temperature.
-
Acidify with 6M HCl (excess) to pH < 2. This solubilizes the amine as the hydrochloride salt and ensures phthalhydrazide precipitation.
-
Filter off the white phthalhydrazide solid and discard.
-
Concentrate the filtrate to remove ethanol.
-
Basify the remaining aqueous solution with 10% NaOH to pH > 12.
-
Extract with Dichloromethane (DCM) (3 x 20 mL).
-
Dry combined organics over
, filter, and concentrate in vacuo.
-
Method B: Azide Displacement & Reduction (Scale-Up Protocol)
Rationale: This route is more atom-economical and avoids the heavy phthalhydrazide waste stream. It involves converting the chloride to an azide, followed by a mild Staudinger reduction.
Reagents[2][3][5][6][7][8][9][10]
-
Substrate: 1-Chloro-6-phenylhexane
-
Azidation: Sodium Azide (
, 1.2 equiv), DMSO or DMF. -
Reduction: Triphenylphosphine (
, 1.1 equiv), THF, Water.
Step-by-Step Protocol
Step 1: Azidation
-
Safety Warning: Sodium azide is acutely toxic. Do not use halogenated solvents (DCM, CHCl3) with azides to prevent formation of explosive di- and tri-azidomethane.
-
Reaction: Dissolve 1-chloro-6-phenylhexane (10 mmol) in DMSO (15 mL). Add Sodium Azide (12 mmol, 0.78 g).
-
Heating: Stir at 70°C for 6–8 hours.
-
Checkpoint: TLC (Hexane). The azide product is less polar than the starting chloride but often runs close; stain with Ninhydrin or use IR (strong peak at ~2100 cm⁻¹).
-
-
Workup: Dilute with water, extract with Diethyl Ether, wash with brine, and dry (
). Carefully concentrate (do not distill to dryness with heat) to obtain crude 6-phenylhexyl azide.
Step 2: Staudinger Reduction
-
Setup: Dissolve the crude azide in THF (20 mL).
-
Addition: Add Triphenylphosphine (11 mmol, 2.88 g) in portions at room temperature.
-
Observation:
gas evolution indicates reaction progress (formation of phosphazene).
-
-
Hydrolysis: After gas evolution ceases (approx. 1 hour), add Water (2 mL) and stir for another 12 hours at room temperature.
-
Purification:
-
Concentrate THF.
-
Acidify with 1M HCl and wash with Ether (removes Triphenylphosphine oxide byproduct).
-
Basify the aqueous layer (NaOH) and extract the product into DCM.
-
Analytical Validation
The synthesized 6-phenylhexylamine should be validated using the following specifications.
| Parameter | Expected Value / Observation |
| Physical State | Colorless to pale yellow oil |
| 1H NMR (CDCl3) | |
| IR Spectroscopy | ~3300–3400 cm⁻¹ (N-H stretch, weak doublet for primary amine) |
| Mass Spectrometry |
Workflow Visualization
The following diagram illustrates the critical decision points and workup logic for Method A (Gabriel), ensuring the removal of the specific byproduct (Phthalhydrazide).
Figure 2: Workup logic for the Gabriel Synthesis to ensure removal of phthalhydrazide byproduct.
Safety & Handling
-
1-Chloro-6-phenylhexane: Irritant. Use gloves and fume hood.
-
Sodium Azide: Highly toxic and shock-sensitive. Avoid contact with acid (forms hydrazoic acid, explosive/toxic). Do not use DCM or Chloroform as reaction solvents.
-
Hydrazine Hydrate: Carcinogen and highly toxic. Handle in a well-ventilated fume hood.
-
Waste Disposal: Azide wastes must be quenched with bleach (sodium hypochlorite) or nitrous acid before disposal.
References
-
Gabriel Synthesis (General Protocol): Sheehan, J. C.; Bolhofer, W. A. "An Improved Procedure for the Condensation of Potassium Phthalimide with Organic Halides." Journal of the American Chemical Society, 1950 , 72(6), 2786–2788. Link
-
Azide Reduction (Staudinger): Staudinger, H.; Meyer, J. "Über neue organische Phosphorverbindungen III. Phosphinimine." Helvetica Chimica Acta, 1919 , 2, 635–646. Link
-
Organic Syntheses (Primary Amines via Gabriel): "
-Bromoethylphthalimide and -Bromoethylamine Hydrobromide." Organic Syntheses, Coll.[3] Vol. 2, p. 83 (1943 ). Link -
Organic Syntheses (Azide Method): "n-Hexyl Azide." Organic Syntheses, Coll.[3] Vol. 4, p. 510 (1963 ). Link
Sources
Application Note: High-Efficiency Finkelstein Iodination of 1-Chloro-6-phenylhexane
Abstract
This guide details the process engineering and synthetic protocol for the Finkelstein conversion of 1-chloro-6-phenylhexane (1-CPH) to 1-iodo-6-phenylhexane (1-IPH). While standard Finkelstein conditions (NaI/Acetone) are well-documented, long-chain alkyl chlorides often exhibit sluggish kinetics, leading to incomplete conversion and difficult downstream purification. This protocol addresses these challenges by optimizing solvent selection, stoichiometry, and reaction monitoring to ensure
Introduction & Strategic Reaction Design
The Substrate Challenge
1-Chloro-6-phenylhexane is a primary alkyl chloride featuring a lipophilic hexyl linker terminated by a phenyl group.
-
Structure:
-
Kinetic Profile: Primary chlorides are moderately reactive in
processes but significantly slower than bromides or sulfonates. The phenyl ring, being six carbons distant, provides no electronic assistance (anchimeric assistance) to the reaction center. -
Purification Bottleneck: The boiling point difference between the chloride precursor and the iodide product is often insufficient for easy separation by standard vacuum distillation. Therefore, reaction conversion is the critical quality attribute (CQA) .
Mechanistic Principles
The reaction proceeds via a classical
-
Driving Force: The reaction is equilibrium-driven by solubility differences.[2] Sodium Iodide (NaI) is soluble in the chosen solvent (Acetone or 2-Butanone), while Sodium Chloride (NaCl) is insoluble.[3] The precipitation of NaCl removes chloride ions from the solution, driving the equilibrium toward the iodide product (Le Chatelier’s Principle).
Figure 1: Mechanistic pathway of the Finkelstein reaction highlighting the precipitation driving force.
Solvent Selection: Acetone vs. 2-Butanone (MEK)
While acetone is the textbook solvent, 2-Butanone (Methyl Ethyl Ketone, MEK) is recommended for this specific substrate if reaction times in acetone prove excessive (>24 hours).
| Parameter | Acetone | 2-Butanone (MEK) | Recommendation |
| Boiling Point | 56°C | 80°C | MEK (Higher kinetic energy) |
| NaI Solubility | High | Moderate (Sufficient) | Acetone |
| NaCl Solubility | Very Low | Very Low | Both Excellent |
| Reaction Rate | Standard | ~2-4x Faster | MEK |
Note: For this protocol, we describe the Acetone method as it is most common, but note that switching to MEK at reflux (80°C) is the primary optimization step if conversion is slow.
Detailed Experimental Protocol
Materials & Reagents[4]
-
Substrate: 1-Chloro-6-phenylhexane (Purity >97%).[4]
-
Reagent: Sodium Iodide (NaI), anhydrous (99%+). Critical: Dry NaI in an oven at 120°C for 4 hours before use if it has clumped.
-
Solvent: Acetone (HPLC grade or dried over molecular sieves). Water inhibits the reaction by solubilizing NaCl.
-
Quench: Sodium Thiosulfate (
) saturated aqueous solution.
Step-by-Step Methodology
Phase 1: Reaction Setup
-
Equipment: Flame-dried Round Bottom Flask (RBF) equipped with a magnetic stir bar and a reflux condenser. Top the condenser with a drying tube (CaCl2) or an inert gas line (
/Ar) to exclude atmospheric moisture. -
Solvation: Dissolve Sodium Iodide (2.0 - 3.0 equivalents) in dry Acetone (approx. 5-7 mL per gram of substrate).
-
Note: The solution may turn slightly yellow due to trace iodine liberation; this is normal.
-
-
Addition: Add 1-Chloro-6-phenylhexane (1.0 equivalent) to the stirring NaI solution.
-
Observation: The solution will remain clear initially.
-
Phase 2: Reaction & Monitoring
-
Reflux: Heat the mixture to a gentle reflux (bath temp ~60-65°C for acetone).
-
Precipitation: Within 30-60 minutes, a fine white precipitate (NaCl) should begin to form.
-
Monitoring (Critical):
-
Timepoint: Check at 12 hours.
-
Method: Remove a 50 µL aliquot, filter through a small cotton plug (to remove NaCl), dilute with hexane, and analyze via GC-MS or TLC.
-
TLC System: Hexane/Ethyl Acetate (95:5). Iodine staining.[5]
-
Target: Continue reflux until starting material is
. If the reaction stalls >5% starting material after 24h, add 0.5 equiv fresh NaI.
-
Phase 3: Workup & Isolation
-
Filtration: Cool the mixture to room temperature. Filter off the solid NaCl precipitate using a sintered glass funnel or Celite pad. Wash the solid cake with cold acetone.
-
Concentration: Remove the acetone from the filtrate under reduced pressure (Rotary Evaporator). You will be left with a slurry containing the product and excess NaI.
-
Partition: Redissolve the residue in Diethyl Ether or Dichloromethane (DCM) .
-
Washing:
-
Wash 1: Water (to remove excess NaI).
-
Wash 2: 10% Aqueous Sodium Thiosulfate (
). Purpose: This reduces any purple/brown Iodine ( ) to colorless iodide, ensuring a clean product color. -
Wash 3: Brine (Saturated NaCl).[1]
-
-
Drying: Dry the organic layer over Anhydrous Magnesium Sulfate (
). Filter and concentrate in vacuo.
Process Workflow Diagram
Figure 2: Operational workflow for the synthesis and purification of 1-Iodo-6-phenylhexane.
Analytical Characterization
To validate the identity and purity of the product, compare the spectral shifts. The transformation of
| Nucleus | 1-Chloro-6-phenylhexane (Reactant) | 1-Iodo-6-phenylhexane (Product) | Diagnostic Change |
| 1H NMR (Terminal | Shielding effect of Iodine (Heavy atom effect). | ||
| 13C NMR (Terminal | Massive Upfield Shift (Diagnostic). | ||
| Appearance | Colorless Oil | Pale Yellow/Colorless Oil | Darkening indicates free |
Troubleshooting & Optimization
Stalled Reaction (<90% Conversion)
If the reaction plateaus before completion:
-
Moisture Ingress: The most common failure mode. Water solvates NaCl, halting precipitation. Corrective Action: Add 10% volume of anhydrous solvent or restart with strictly dried reagents.
-
Reagent Quality: Old NaI absorbs water (hygroscopic). Corrective Action: Flame dry NaI before weighing.
-
Kinetics: Switch solvent to 2-Butanone (MEK) and reflux at 80°C. This typically doubles the reaction rate.
Product Discoloration
Alkyl iodides are light-sensitive and prone to oxidation, liberating
-
Storage: Store over Copper turnings (stabilizer) in amber vials at 4°C.
-
Cleanup: A quick wash with dilute
immediately restores the colorless appearance.
Safety & Handling
-
Alkyl Iodides: Potentially powerful alkylating agents. Avoid skin contact and inhalation. Use gloves and work in a fume hood.
-
Sodium Iodide: Generally low toxicity but handle with care.
-
Acetone: Flammable.[6] Ensure no open flames near the reflux setup.
References
-
Finkelstein, H. (1910). "Darstellung organischer Jodide aus den entsprechenden Bromiden und Chloriden".[3][7] Berichte der deutschen chemischen Gesellschaft, 43(2), 1528–1532.
-
Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (6th ed.). Wiley-Interscience. (Chapter 10: Aliphatic Nucleophilic Substitution).
-
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Section 5.6: Alkyl Iodides).
-
Bordwell, F. G., & Brannen, W. T. (1964). "The Effect of the Carbonyl Group on the Reactivity of Halo Ketones". Journal of the American Chemical Society, 86(21), 4645–4650. (Discussion on SN2 kinetics and solvent effects).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. byjus.com [byjus.com]
- 3. Finkelstein Reaction: Definition, Mechanism, Uses & Key Differences [vedantu.com]
- 4. 71434-68-9,1-CHLORO-6-PHENYLHEXANE [lookchemicals.com]
- 5. Sciencemadness Discussion Board - Finkelstein reaction - Powered by XMB 1.9.11 [sciencemadness.org]
- 6. chembk.com [chembk.com]
- 7. How are alkyl iodides prepared from alkyl chlorides or alkyl bromides?.. [askfilo.com]
Application Note: High-Purity Synthesis of 6-Phenylhexanol via Acetate Inversion Strategy
Executive Summary
This application note details the optimized protocol for synthesizing 6-phenylhexanol (
To meet the stringent purity requirements of drug development, this guide recommends a Two-Step Acetate Inversion Strategy . This method utilizes potassium acetate (KOAc) to displace the chloride, forming an ester intermediate, which is subsequently saponified to yield the target alcohol. This pathway thermodynamically favors the product and kinetically suppresses the formation of the symmetrical ether impurity (
Retrosynthetic Analysis & Strategy
The transformation relies on the difference in leaving group ability and nucleophilicity. The direct conversion (
The Solution:
-
Step 1 (Displacement): Use Acetate (
). It is a good nucleophile but a weak base, minimizing elimination. -
Catalysis: The addition of catalytic Sodium Iodide (NaI) creates an in-situ Finkelstein reaction, converting the alkyl chloride to a more reactive alkyl iodide, which is then rapidly displaced by acetate.
-
Step 2 (Deprotection): Mild saponification converts the acetate to the alcohol quantitatively.
Reaction Scheme (Graphviz)[1]
Figure 1: Two-step synthetic pathway avoiding direct hydrolysis side-reactions.
Materials & Equipment
Reagents
| Reagent | CAS No. | Role | Purity Grade |
| 1-Chloro-6-phenylhexane | 71434-68-9 | Substrate | >97% |
| Potassium Acetate (KOAc) | 127-08-2 | Nucleophile | Anhydrous, Fused |
| Sodium Iodide (NaI) | 7681-82-5 | Catalyst | >99% |
| N,N-Dimethylformamide (DMF) | 68-12-2 | Solvent | Anhydrous |
| Sodium Hydroxide (NaOH) | 1310-73-2 | Base | Pellets |
| Methanol (MeOH) | 67-56-1 | Solvent | HPLC Grade |
Key Equipment
-
Three-neck round bottom flask (equipped with reflux condenser and N2 inlet).
-
Oil bath with temperature controller.
-
High-vacuum distillation setup (for final purification).
-
Rotary evaporator.
Experimental Protocol
Step 1: Synthesis of 6-Phenylhexyl Acetate
Rationale: Anhydrous DMF is used to solvate the cation (
-
Setup: Flame-dry a 500 mL three-neck round bottom flask and purge with Nitrogen (
). -
Charging: Add 1-chloro-6-phenylhexane (19.7 g, 100 mmol), Potassium Acetate (14.7 g, 150 mmol, 1.5 eq), and Sodium Iodide (1.5 g, 10 mmol, 0.1 eq).
-
Solvation: Add Anhydrous DMF (100 mL).
-
Reaction: Heat the mixture to 100°C with vigorous stirring.
-
Monitoring: Monitor by TLC (Hexane/EtOAc 9:1) or GC-MS. The reaction typically reaches completion in 4–6 hours.
-
-
Workup:
-
Cool the mixture to room temperature.
-
Pour into ice-water (300 mL) to dissolve salts and DMF.
-
Extract with Ethyl Acetate (
mL). -
Wash the combined organic layer with water (
) and brine ( ) to remove residual DMF. -
Dry over
, filter, and concentrate in vacuo. -
Result: Crude 6-phenylhexyl acetate (Yellowish oil). Yield is typically >95%.[1] This can be used directly in Step 2.
-
Step 2: Saponification to 6-Phenylhexanol
Rationale: Basic hydrolysis is preferred over acidic hydrolysis to prevent any potential acid-catalyzed rearrangement or elimination, although this substrate is relatively robust.
-
Setup: Use a 500 mL single-neck flask.
-
Charging: Dissolve the crude acetate from Step 1 in Methanol (150 mL).
-
Reagent: Add a solution of NaOH (8.0 g, 200 mmol, 2 eq) dissolved in Water (20 mL).
-
Reaction: Heat to Reflux (~65°C) for 2 hours.
-
Monitoring: TLC should show the disappearance of the ester spot and appearance of a more polar alcohol spot.
-
-
Workup:
-
Concentrate the methanol on a rotary evaporator to ~20% volume.
-
Dilute with water (100 mL) and extract with Dichloromethane (DCM) (
mL). -
Note: DCM is chosen here for its good solubility of the alcohol and ease of evaporation.
-
Dry over
, filter, and concentrate.
-
Step 3: Purification (Distillation)[3]
For pharmaceutical applications, the crude oil must be distilled to remove trace elimination byproducts (styrene derivatives) or unreacted chloride.
-
Method: Vacuum Distillation.
-
Conditions: High vacuum (<1 mmHg).
-
Boiling Point: 6-phenylhexanol boils at roughly 150–160°C at 1 mmHg (Lit BP: 284°C at atm).
-
Collection: Collect the main fraction as a colorless, viscous liquid.
Process Analytical Technology (PAT) & Characterization
Expected Analytical Data
| Technique | Diagnostic Signal | Interpretation |
| 1H NMR | ||
| 1H NMR | Aromatic protons (Phenyl group). | |
| IR | 3300-3400 | O-H stretch (Strong). |
| IR | Absence of 1740 | Confirms complete hydrolysis of Acetate ester. |
| GC-MS | m/z 178 ( | Molecular ion peak. |
Process Workflow Diagram
Figure 2: Operational workflow for the synthesis and purification.
Troubleshooting & Critical Parameters
Elimination Side-Products
If the reaction temperature in Step 1 exceeds 120°C, or if a stronger base (like hydroxide) is used directly, you may observe the formation of 6-phenyl-1-hexene .
-
Detection: Olefinic protons in NMR (
5-6 ppm). -
Correction: Strictly maintain temperature at 100°C and ensure KOAc is dry.
Incomplete Reaction (Step 1)
Primary alkyl chlorides can be sluggish.
-
Solution: The addition of NaI (0.1 eq) is critical. It converts the alkyl chloride to the alkyl iodide in situ, which reacts ~100x faster with acetate.
Ether Formation
Direct hydrolysis often yields the symmetrical ether (
-
Prevention: The 2-step acetate method completely avoids the coexistence of
and (alkoxide), preventing ether formation.
References
-
PubChem. (n.d.). 1-Chloro-6-phenylhexane Compound Summary. National Library of Medicine. Retrieved October 26, 2023, from [Link]
-
NIST Chemistry WebBook. (n.d.). 6-Phenyl-n-hexanol. National Institute of Standards and Technology.[2][3] Retrieved October 26, 2023, from [Link]
-
PTC Organics. (n.d.). PTC “Hydrolysis” of Alkyl Chloride to Alcohol Through Acetate. Phase Transfer Catalysis.[4] Retrieved October 26, 2023, from [Link]
-
Organic Syntheses. (1948). Hexamethylene Chlorohydrin.[1][5][6] Org. Synth. 1948, 28,[1] 65. (Reference for general reactivity of long-chain chloro-alcohols). Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. 1-Chloro-6-phenylhexane [webbook.nist.gov]
- 3. 6-Phenyl-n-hexanol [webbook.nist.gov]
- 4. phasetransfercatalysis.com [phasetransfercatalysis.com]
- 5. 6-Phenyl-1-hexanol | C12H18O | CID 520110 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Organic Syntheses Procedure [orgsyn.org]
cross-coupling reactions of (6-chlorohexyl)benzene with aryl boronic acids
An Application Note and Protocol for Drug Development Professionals
Executive Summary & Scientific Rationale
The integration of C(sp³)-hybridized centers into pharmaceutical pipelines—often termed "escaping from flatland"—is critical for improving drug solubility, target specificity, and reducing off-target toxicity. However, the cross-coupling of unactivated alkyl electrophiles, such as (6-chlorohexyl)benzene , presents formidable mechanistic barriers.
Unlike aryl or vinyl halides, unactivated primary alkyl chlorides possess high bond dissociation energies (~81 kcal/mol), making oxidative addition with traditional palladium catalysts highly inefficient. Furthermore, once the alkyl-metal intermediate is formed, the lack of stabilizing π-systems and the presence of accessible β-hydrogens lead to rapid β-hydride elimination , yielding undesired alkene byproducts rather than the cross-coupled product.
To overcome these barriers, Nickel catalysis has emerged as the definitive solution[1]. Nickel, in its low-valent state, is smaller and more nucleophilic than palladium, allowing for facile oxidative addition into strong C–Cl bonds. By utilizing specific bidentate ligands—such as commercially available amino alcohols[2] or rationally designed pincer complexes[3]—the geometry of the nickel center is constrained. This steric and electronic tuning significantly accelerates the transmetalation step with aryl boronic acids, effectively outcompeting the deleterious β-hydride elimination pathway.
Mechanistic Pathway & Causality
The success of coupling (6-chlorohexyl)benzene with an aryl boronic acid (e.g., phenylboronic acid) relies on a highly orchestrated catalytic cycle and a specific base/solvent interplay.
The Causality of the Base System: A common point of failure in alkyl Suzuki couplings is the direct use of insoluble inorganic bases. In the optimized protocol utilizing NaHMDS in anhydrous isopropanol (i-PrOH), NaHMDS does not act as the direct base for transmetalation. Instead, the sterically hindered NaHMDS deprotonates the solvent to generate sodium isopropoxide (in situ) . This highly nucleophilic, soluble alkoxide rapidly attacks the aryl boronic acid to form the reactive boronate complex, which is essential for driving the transmetalation step forward before the alkyl-Ni(II) intermediate can decompose[2].
Catalytic cycle of Ni-mediated Suzuki cross-coupling and competing β-hydride elimination pathway.
Self-Validating Experimental Protocol
The following protocol describes the coupling of (6-chlorohexyl)benzene with phenylboronic acid. Because Ni(0) intermediates are highly sensitive to oxidation, rigorous anaerobic technique is required.
Materials Required
-
(6-chlorohexyl)benzene : 1.0 mmol (196.7 mg)
-
Phenylboronic acid : 1.5 mmol (183.0 mg)
-
NiI₂ (Catalyst precursor): 0.1 mmol (31.3 mg, 10 mol%)
-
trans-2-aminocyclohexanol (Ligand): 0.1 mmol (11.5 mg, 10 mol%)
-
NaHMDS (Base precursor): 2.0 mmol (367.0 mg)
-
Anhydrous i-PrOH (Solvent): 3.0 mL
Step-by-Step Methodology
-
Glovebox Assembly: Transfer a magnetic stir bar, NiI₂, trans-2-aminocyclohexanol, phenylboronic acid, and NaHMDS into an oven-dried 10 mL Schlenk tube or reaction vial.
-
Solvent & Substrate Addition: Add 3.0 mL of rigorously anhydrous, degassed i-PrOH to the vial, followed immediately by (6-chlorohexyl)benzene via a microsyringe.
-
Reaction Execution: Seal the vial with a Teflon-lined cap, remove it from the glovebox, and place it in a pre-heated oil bath at 60 °C. Stir vigorously (800 rpm) for 24 hours.
-
Quench & Workup: Cool the reaction to room temperature. Open the vial to air and quench the reaction by adding 2.0 mL of deionized water. Extract the aqueous layer with Ethyl Acetate (3 × 5 mL).
-
Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude oil via silica gel flash chromatography (100% Hexanes) to isolate the target compound, 1,6-diphenylhexane.
Self-Validation & In-Process Control
To ensure the protocol is functioning correctly, a diagnostic checkpoint must be performed at the 2-hour mark:
-
Extract a 50 µL aliquot, quench with water, extract into EtOAc, and analyze via GC-MS.
-
Observation A (System Failure): Presence of unreacted (6-chlorohexyl)benzene and no product. Causality: Oxidative addition has failed. Verify glovebox O₂ levels (<1 ppm) and ensure the NiI₂ is strictly anhydrous.
-
Observation B (Transmetalation Stalling): Complete consumption of starting material, but high levels of 6-phenylhex-1-ene (alkene byproduct). Causality: Oxidative addition succeeded, but transmetalation is too slow. Verify the quality of NaHMDS and ensure the i-PrOH is anhydrous, as trace water will hydrolyze the in situ generated alkoxide base.
Step-by-step experimental workflow for the anaerobic cross-coupling of (6-chlorohexyl)benzene.
Quantitative Data & Parameter Optimization
The table below summarizes the causality of varying catalytic parameters on the yield of the cross-coupled product. Notice how the absence of the correct ligand or the failure to generate the in situ alkoxide base drastically shifts the reaction toward decomposition pathways.
| Entry | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Mechanistic Observation |
| 1 | NiI₂ / trans-2-aminocyclohexanol | NaHMDS | i-PrOH | 60 | 85 | Optimal conditions; in situ alkoxide formation[2]. |
| 2 | [(MeN₂N)Ni-Cl] pincer | NaOMe | Dioxane | 80 | 82 | Highly efficient alternative pincer system[3]. |
| 3 | NiI₂ / trans-2-aminocyclohexanol | K₃PO₄ | i-PrOH | 60 | <15 | Weak base fails to generate sufficient alkoxide. |
| 4 | NiCl₂·glyme (No Ligand) | NaHMDS | i-PrOH | 60 | <5 | Rapid β-hydride elimination without steric constraint. |
| 5 | Pd(OAc)₂ / PCy₃ | K₃PO₄ | Toluene | 100 | <20 | Poor oxidative addition into the strong C–Cl bond. |
References
-
Suzuki–Miyaura Cross-Coupling Reactions of Unactivated Alkyl Halides Catalyzed by a Nickel Pincer Complex Source: Synthesis URL:[Link]
-
Amino Alcohols as Ligands for Nickel-Catalyzed Suzuki Reactions of Unactivated Alkyl Halides, Including Secondary Alkyl Chlorides, with Arylboronic Acids Source: Journal of the American Chemical Society URL:[Link]
-
Recent Advances in Homogeneous Nickel Catalysis Source: Nature URL:[Link]
Sources
Application Note: 1-Chloro-6-phenylhexane as a Lipophilic Linker in Targeted Drug Design
Executive Summary
In modern medicinal chemistry, the spatial arrangement of pharmacophores is as critical as their individual binding affinities. 1-Chloro-6-phenylhexane (CAS: 71434-68-9) has emerged as a highly versatile bifunctional building block[1]. Structurally comprising a flexible six-carbon aliphatic chain terminated by a reactive alkyl chloride and a lipophilic phenyl ring[2], this compound is extensively utilized to synthesize bitopic ligands, allosteric modulators, and epigenetic inhibitors.
As a Senior Application Scientist, I have designed this guide to move beyond basic structural descriptions. Here, we will dissect the pharmacological rationale behind selecting a 6-phenylhexyl linker, analyze its impact across diverse receptor classes, and provide self-validating synthetic protocols for its incorporation into novel drug candidates.
Pharmacophore Rationale: The "Bitopic" Advantage
The selection of a 6-carbon phenyl-terminated linker is rarely arbitrary. In receptor binding, orthosteric sites (the primary active sites) are often highly polar and rigid. However, many G-protein-coupled receptors (GPCRs) and monoamine transporters possess secondary, distal hydrophobic pockets.
The 6-phenylhexyl moiety serves a dual purpose:
-
Flexible Spacing: The hexyl chain provides an extended spatial reach of approximately 7.5 to 9.0 Å, allowing the molecule to bridge two distinct binding domains without introducing excessive steric clash.
-
Stacking and Hydrophobic Anchoring: The terminal phenyl group acts as an allosteric anchor, engaging inngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> or cation- interactions with conserved aromatic residues (e.g., Phenylalanine or Histidine) deep within the receptor's hydrophobic crevices.
Visualization: Bitopic Binding Mechanism
Figure 1: Conceptual model of bitopic stabilization facilitated by a 6-phenylhexyl linker.
Application Matrix: Quantitative Impact Across Target Classes
The integration of the 6-phenylhexyl group has yielded highly potent compounds across entirely different therapeutic domains. The table below summarizes key quantitative data demonstrating the efficacy of this specific linker length and composition.
| Target Receptor / Enzyme | Compound / Derivative | Role of 6-Phenylhexyl Group | Quantitative Metric | Ref |
| Dopamine Transporter (DAT) | Bitopic stabilization via | |||
| C-C Chemokine Receptor 5 (CCR5) | 1-butyl-3-isobutyl-9-(6-phenylhexyl)-triazaspiro-undecane | Hydrophobic pocket anchoring for GPCR antagonism. | [3] | |
| Protein Kinase C (PKC) | SC-9 (N-(6-phenylhexyl)-5-chloro-1-naphthalenesulfonamide) | Substitutes phosphatidylserine to activate the enzyme. | Activator (Stimulates hexose transport) | [4] |
| Histone Deacetylase (HDAC) | 6-Phenylhexyl isothiocyanate (PHITC) | Dual-targeting: p16 hypomethylation and H3 hyperacetylation. | Induces apoptosis in myeloma cells | [5] |
Synthetic Methodologies & Self-Validating Protocols
While 1-chloro-6-phenylhexane is a robust reagent, the primary alkyl chloride is a relatively poor electrophile for standard
Protocol: Finkelstein-Assisted N-Alkylation of Secondary Amines
This protocol utilizes in situ halogen exchange to generate the highly reactive 1-iodo-6-phenylhexane, ensuring rapid and complete alkylation while minimizing degradation.
Reagents & Materials
-
Alkylating Agent: 1-Chloro-6-phenylhexane (1.2 equivalents)[1]
-
Nucleophile: Target secondary amine (1.0 equivalent)
-
Catalyst: Potassium Iodide (KI) (0.2 equivalents)
-
Base: Potassium Carbonate (
), finely powdered (2.5 equivalents) -
Solvent: Anhydrous N,N-Dimethylformamide (DMF)
Step-by-Step Workflow
-
System Preparation: Flame-dry a round-bottom flask under inert gas (Argon or
). Add the target secondary amine (1.0 eq) and anhydrous DMF (0.2 M concentration relative to the amine). -
Base & Catalyst Addition: Add finely powdered
(2.5 eq) and KI (0.2 eq).-
Causality Insight:
acts as a non-nucleophilic acid scavenger to neutralize the generated HCl/HI, preventing the protonation of the nucleophilic amine. KI catalyzes the reaction by converting the alkyl chloride to an alkyl iodide in situ, which is a vastly superior leaving group for displacement.
-
-
Alkylation: Dropwise, add 1-chloro-6-phenylhexane (1.2 eq). Heat the reaction mixture to 80°C and stir for 12–16 hours.
-
Self-Validation (TLC Monitoring):
-
Spot the reaction mixture against the starting materials on a silica TLC plate. Elute with a 9:1 Hexane:Ethyl Acetate mixture.
-
Verification: 1-Chloro-6-phenylhexane will elute near the solvent front (
, UV-active). The successful formation of the tertiary amine product will result in a much more polar spot ( ), which will stain positive with Dragendorff's reagent.
-
-
Aqueous Workup (Critical Step): Cool the mixture to room temperature. Dilute with Ethyl Acetate (EtOAc) and quench with distilled water.
-
Expertise Insight: Wash the organic layer with a 5% aqueous Lithium Chloride (LiCl) solution (3 x 50 mL). Standard brine washes often fail to remove DMF completely; LiCl selectively partitions DMF into the aqueous phase, preventing solvent contamination during downstream purification.
-
-
Purification: Dry the organic layer over anhydrous
, filter, and concentrate under reduced pressure. Purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).
Visualization: Reaction Logic & Workflow
Figure 2: Logical workflow and mechanistic causality for the Finkelstein-assisted N-alkylation using 1-chloro-6-phenylhexane.
References
- 6-Phenyl-n-hexyl chloride - ChemBK. Chemical properties, solubility, and general synthesis applications.
- 1-Chloro-6-phenylhexane | C12H17Cl | CID 522411 - PubChem. Molecular identifiers and physical data.
- Tosh, D. K., et al. (2026). (N)-Methanocarba-adenosines as monoamine transporter allosteric inhibitors: Extended N6 groups for bitopic stabilization.European Journal of Medicinal Chemistry.
- BindingDB BDBM50190518 1-butyl-3-(2-methylpropyl)-9-(6-phenylhexyl)... CCR5 Antagonist pharmacological data.
- Nishino H, et al. (1986). N-(6-phenylhexyl)-5-chloro-1-naphthalenesulfonamide is one of a new class of activators for Ca2+-activated, phospholipid-dependent protein kinase.Biochim Biophys Acta.
- Phenylhexyl isothiocyanate has dual function as histone deacetylase inhibitor and hypomethylating agent... (2008).J Hematol Oncol.
Sources
- 1. chembk.com [chembk.com]
- 2. 1-Chloro-6-phenylhexane | C12H17Cl | CID 522411 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. BindingDB BDBM50190518 1-butyl-3-(2-methylpropyl)-9-(6-phenylhexyl)-1,4,9-triazaspiro-[5.5]undeca-2,5-dione hydrochloride::CHEMBL536288::rac-1-Butyl-3-isobutyl-9-(6-phenylhexyl)-1,4,9-triazaspiro[5.5]undecane-2,5-dione hydrochloride [w.bindingdb.org]
- 4. N-(6-phenylhexyl)-5-chloro-1-naphthalenesulfonamide is one of a new class of activators for Ca2+-activated, phospholipid-dependent protein kinase.−Department of Systems Pharmacology, Mie University Graduate School of Medicine [zqsp-mie-u.org]
- 5. Phenylhexyl isothiocyanate has dual function as histone deacetylase inhibitor and hypomethylating agent and can inhibit myeloma cell growth by targeting critical pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing 1-Chloro-6-phenylhexane Grignard Synthesis
Welcome to the Organometallic Troubleshooting Center. This guide is designed for researchers, scientists, and drug development professionals dealing with the notoriously difficult Grignard formation from alkyl chlorides. Specifically, this document addresses the suppression of the Wurtz coupling side reaction (homocoupling) during the synthesis of 6-phenylhexylmagnesium chloride from 1-chloro-6-phenylhexane.
Mechanistic Overview: The Root Cause of Wurtz Coupling
Alkyl chlorides are significantly less reactive toward magnesium insertion than their bromide or iodide counterparts. Because the insertion is sluggish, unreacted 1-chloro-6-phenylhexane accumulates in the reaction mixture. Once the desired Grignard reagent (6-phenylhexylmagnesium chloride) forms, it acts as a highly reactive nucleophile. If the local concentration of the unreacted alkyl chloride is high, the Grignard reagent will attack it via an SN2 or radical pathway, producing the undesired homocoupled dimer: 1,12-diphenyldodecane .
Caption: Competing pathways: Grignard insertion vs. Wurtz homocoupling in 1-chloro-6-phenylhexane.
Troubleshooting Guide & FAQs
Q1: Why is my reaction yielding massive amounts of 1,12-diphenyldodecane instead of the Grignard reagent? A1: You are likely experiencing localized high concentrations of the alkyl halide. When 1-chloro-6-phenylhexane is added too rapidly, it cannot react with the magnesium surface fast enough. The buildup of unreacted alkyl halide statistically favors the bimolecular Wurtz coupling reaction with the already-formed Grignard reagent over the heterogeneous solid-liquid insertion reaction 1[1].
Q2: How does the addition rate dictate the reaction selectivity? A2: Controlling the addition rate is the single most critical physical parameter. By using a continuous slow-addition technique (e.g., via a syringe pump or continuous flow reactor), the steady-state concentration of the alkyl chloride remains near zero. This completely starves the Wurtz coupling pathway of its electrophile, forcing the reaction toward Mg-insertion 2[2].
Q3: Can Knochel's "Turbo Grignard" methodology be applied to suppress homocoupling in this alkyl chloride? A3: Yes. While originally popularized for halogen-metal exchange, adding anhydrous Lithium Chloride (LiCl) directly to the magnesium suspension during direct insertion dramatically accelerates the formation of the Grignard reagent. LiCl breaks up the polymeric aggregates of the forming organomagnesium species, increasing its solubility and kinetic activity 3[3]. This rapid formation consumes the alkyl chloride faster than it can undergo homocoupling .
Q4: What role does the choice of solvent play? A4: Solvents like THF strongly coordinate to the Grignard reagent, increasing its nucleophilicity. If the temperature isn't strictly controlled, this exacerbated nucleophilicity drives homocoupling. Switching to a slightly less polar ethereal solvent like 2-Methyltetrahydrofuran (2-MeTHF) can attenuate the nucleophilicity of the Grignard reagent toward the alkyl halide while still supporting Mg insertion 1[1].
Quantitative Data: Impact of Reaction Parameters
The following table summarizes the expected outcomes when optimizing the synthesis of 6-phenylhexylmagnesium chloride.
| Synthesis Method | Mg Activation | Addition Rate | Additive | Grignard Yield (%) | Wurtz Byproduct (%) |
| Standard Batch | I₂ (trace) | Rapid (Bolus) | None | 45 - 55% | 35 - 45% |
| Semi-Batch | I₂ / DIBAL-H | Dropwise (Funnel) | None | 65 - 75% | 15 - 25% |
| Continuous Addition | I₂ / Heat | Syringe Pump (Slow) | None | 80 - 85% | 5 - 10% |
| Turbo-Insertion | DIBAL-H | Syringe Pump | LiCl (1.5 eq) | > 92% | < 3% |
Troubleshooting Workflow
Caption: Decision tree for troubleshooting excessive Wurtz coupling during Grignard synthesis.
Experimental Protocol: LiCl-Mediated Direct Insertion (Turbo-Grignard)
This protocol utilizes continuous addition and LiCl de-aggregation to ensure the highest possible yield of 6-phenylhexylmagnesium chloride while nearly eliminating Wurtz coupling.
Materials Required:
-
Magnesium turnings (1.5 eq, 50 mesh preferred)
-
Anhydrous LiCl (1.5 eq)
-
1-Chloro-6-phenylhexane (1.0 eq)
-
Anhydrous THF (or 2-MeTHF)
-
Diisobutylaluminum hydride (DIBAL-H, 1.0 M in THF, 0.01 eq)
Step-by-Step Methodology:
-
Preparation & Drying: In a flame-dried Schlenk flask equipped with a magnetic stir bar under an argon atmosphere, add the Mg turnings and anhydrous LiCl. Heat the flask under high vacuum (150 °C) for 2 hours.
-
Causality: LiCl is highly hygroscopic. Even trace moisture will instantly quench the forming Grignard reagent, producing 1-phenylhexane prematurely and passivating the Mg surface.
-
-
Activation: Cool the flask to room temperature and backfill with argon. Add enough anhydrous THF to completely cover the metals. Add the catalytic amount of DIBAL-H and stir vigorously for 15 minutes.
-
Causality: DIBAL-H chemically reduces the stubborn MgO passivation layer, exposing highly active Mg(0) surfaces, which is critical for initiating the sluggish alkyl chloride insertion.
-
-
Continuous Addition: Load the 1-chloro-6-phenylhexane (diluted 1:1 in THF) into a gas-tight syringe. Using a programmable syringe pump, add the solution to the vigorously stirring Mg/LiCl suspension at a rate of 0.05 to 0.1 mmol/min . Maintain the reaction temperature at 15–20 °C using a water bath.
-
Causality: Slow addition ensures the steady-state concentration of the alkyl chloride remains practically zero, statistically preventing the bimolecular Wurtz coupling.
-
-
Maturation: Once the addition is complete, stir the dark grey solution for an additional 2 hours at room temperature to ensure complete insertion of any residual halide.
-
Self-Validation (Quench Test): Withdraw a 0.5 mL aliquot of the reaction mixture via a dry syringe. Inject it into a GC vial containing 1 mL of saturated aqueous NH₄Cl and 1 mL of ethyl acetate. Vortex well and analyze the organic layer via GC-MS.
-
Validation Metric: A successful, high-fidelity protocol will show a dominant peak for 1-phenylhexane (the protonated Grignard) and a relative peak area of <3% for 1,12-diphenyldodecane (the Wurtz dimer). If the dimer peak exceeds 5% of the total ion chromatogram, the addition rate in Step 3 was too fast or the Mg surface was insufficiently activated.
-
References
-
Knochel, P., Krasovskiy, A. "A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides." Angewandte Chemie International Edition, 2004, 43, 3333-3336. Available at:[Link]
-
Hermann, A., et al. "Comprehensive Study of the Enhanced Reactivity of Turbo‐Grignard Reagents." Angewandte Chemie International Edition, 2023. Available at:[Link]
-
"Selectivity of Grignard reagent formation – from semi-batch to continuous lab and pilot scale." ResearchGate. Available at: [Link]
Sources
Technical Support Center: Purification of 1-Chloro-6-phenylhexane from Reaction Mixtures
Welcome to the technical support center for handling 1-chloro-6-phenylhexane in your reaction workups. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges in purifying their target compounds from residual 1-chloro-6-phenylhexane. Here, we provide in-depth, practical solutions in a question-and-answer format, grounded in established chemical principles and field-proven techniques.
Understanding the Challenge: Properties of 1-Chloro-6-phenylhexane
1-Chloro-6-phenylhexane is a colorless liquid with a boiling point of 88-91°C at 0.4 mmHg and is soluble in non-polar organic solvents like ethers and alkanes.[1] Its relatively non-polar nature, a consequence of the long hexane chain and the phenyl group, is a key factor to consider during purification. This property dictates its behavior in common purification techniques such as liquid-liquid extraction and chromatography.
Table 1: Physical Properties of 1-Chloro-6-phenylhexane
| Property | Value | Source |
| Molecular Formula | C12H17Cl | [1][2][3] |
| Molar Mass | 196.72 g/mol | [1][2] |
| Boiling Point | 88-91°C at 0.4 mmHg | [1] |
| Density | ~0.981 g/mL | [1] |
| Refractive Index | 1.5105 | [1] |
| Solubility | Soluble in non-polar organic solvents | [1] |
Frequently Asked Questions & Troubleshooting
Scenario 1: Removing Unreacted 1-Chloro-6-phenylhexane after a Grignard Reaction
Question: I've performed a Grignard reaction using 1-chloro-6-phenylhexane to form a new carbon-carbon bond. My crude NMR shows a significant amount of unreacted starting material. How can I efficiently remove it?
Answer: This is a common challenge in Grignard reactions. The high reactivity of the Grignard reagent can lead to quenching by trace amounts of water, resulting in the regeneration of the alkane and leaving unreacted alkyl halide.[4][5] Given the non-polar nature of both your starting material and likely your desired product, a multi-step purification strategy is often necessary.
Caption: Workflow for purifying a Grignard reaction product.
Step-by-Step Protocol: Column Chromatography
Column chromatography is a powerful technique for separating compounds based on their differential adsorption to a stationary phase.[6][7][8][9][10] Since 1-chloro-6-phenylhexane is relatively non-polar, it will travel faster down a polar stationary phase (like silica gel) compared to more polar products.
-
Prepare the Column:
-
Select a glass column of appropriate size for your sample amount.
-
Create a slurry of silica gel in a non-polar solvent (e.g., hexane).[7]
-
Carefully pack the column with the slurry, ensuring no air bubbles are trapped.[6]
-
Add a thin layer of sand on top of the silica to prevent disturbance when adding the sample.[7]
-
-
Load the Sample:
-
Dissolve your crude product in a minimal amount of a low-boiling point solvent like dichloromethane or diethyl ether.
-
Carefully apply the concentrated sample to the top of the column.
-
-
Elute the Column:
-
Start with a non-polar mobile phase (eluent), such as pure hexane. This will cause the non-polar 1-chloro-6-phenylhexane to move down the column.
-
Gradually increase the polarity of the eluent by adding a more polar solvent (e.g., ethyl acetate) to elute your more polar product. This is known as a gradient elution.[6]
-
Collect fractions and analyze them by Thin Layer Chromatography (TLC) to identify which fractions contain your desired product and which contain the unreacted starting material.[9]
-
Table 2: Typical Eluent Systems for Separating Non-Polar Compounds
| Eluent System (Hexane:Ethyl Acetate) | Polarity | Typical Compounds Eluted |
| 100:0 to 95:5 | Very Low | Non-polar hydrocarbons, alkyl halides |
| 90:10 to 80:20 | Low | Less polar esters, ethers |
| 70:30 to 50:50 | Medium | More polar esters, ketones, alcohols |
Scenario 2: Purification after a Friedel-Crafts Alkylation
Question: I've used 1-chloro-6-phenylhexane as an alkylating agent in a Friedel-Crafts reaction with benzene, catalyzed by AlCl₃. How do I remove the unreacted alkyl halide and other byproducts?
Answer: Friedel-Crafts alkylations can be complex, often yielding a mixture of the desired product, poly-alkylated products, and unreacted starting materials.[11][12][13] The workup for a Friedel-Crafts reaction is crucial for removing the catalyst and acidic byproducts before proceeding to chromatographic purification.[14][15]
Caption: Purification workflow for a Friedel-Crafts reaction.
Step-by-Step Protocol: Liquid-Liquid Extraction
Liquid-liquid extraction is a fundamental technique used to separate compounds based on their relative solubilities in two immiscible liquids, typically an aqueous and an organic phase.[16][17][18][19]
-
Quench the Reaction: Carefully and slowly pour the reaction mixture over crushed ice. This will hydrolyze the aluminum chloride catalyst. Add dilute hydrochloric acid to dissolve any aluminum salts.
-
Perform the Extraction:
-
Transfer the mixture to a separatory funnel.
-
Add an appropriate organic solvent (e.g., dichloromethane or diethyl ether) and shake the funnel gently, venting frequently to release pressure.[20]
-
Allow the layers to separate. The organic layer will contain your product and unreacted 1-chloro-6-phenylhexane. The aqueous layer will contain the aluminum salts and other water-soluble impurities.
-
Drain the organic layer.
-
-
Wash the Organic Layer:
-
Dry and Concentrate: Dry the organic layer over an anhydrous drying agent like sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure.[20][21]
At this point, you will have a crude mixture that can be further purified by column chromatography, as described in Scenario 1, or by distillation if there is a sufficient boiling point difference between your product and the starting material.
Scenario 3: Removing 1-Chloro-6-phenylhexane after a Nucleophilic Substitution Reaction
Question: I have performed a nucleophilic substitution reaction on 1-chloro-6-phenylhexane with sodium azide in DMF. How do I purify my product from the unreacted starting material?
Answer: In this case, the polarity difference between your starting material (1-chloro-6-phenylhexane) and your product (the corresponding azide) is likely to be small. This can make separation by standard silica gel chromatography challenging. However, the workup is critical for removing the high-boiling solvent, DMF.[21][22]
Step-by-Step Protocol: Workup and Purification
-
Aqueous Workup:
-
Pour the reaction mixture into a large volume of water.[22]
-
Extract the aqueous phase multiple times with a non-polar solvent like diethyl ether or a mixture of hexane and ethyl acetate.[22]
-
Combine the organic layers and wash them repeatedly with water to remove the DMF. A final wash with brine is also recommended.[21][22]
-
-
Dry and Concentrate: Dry the organic layer and remove the solvent.
Alternative Purification Technique: Preparative Thin Layer Chromatography (Prep TLC)
For small-scale reactions or when column chromatography provides poor separation, preparative TLC can be an effective alternative.[23][24][25][26]
-
Spotting: Dissolve your crude mixture in a minimal amount of a volatile solvent and carefully apply it as a thin line onto a large TLC plate.[23]
-
Development: Develop the plate in a pre-equilibrated chamber with an appropriate solvent system (determined by analytical TLC).
-
Visualization and Isolation:
-
Visualize the separated bands under UV light or by staining.
-
Carefully scrape the silica band corresponding to your desired product.[23]
-
Extract the product from the silica by washing with a polar solvent like ethyl acetate or a mixture of dichloromethane and methanol.[23][26]
-
Filter and evaporate the solvent to obtain your purified product.
-
References
-
Liquid–liquid extraction - Wikipedia. Available from: [Link]
-
How To: Run a Prep TLC - Department of Chemistry : University of Rochester. Available from: [Link]
-
6-Phenyl-n-hexyl chloride - ChemBK. Available from: [Link]
-
Chemical Properties of 1-Chloro-6-phenylhexane (CAS 71434-68-9) - Cheméo. Available from: [Link]
-
Thin Layer Chromatography - Chemistry LibreTexts. Available from: [Link]
-
Liquid Extraction. Available from: [Link]
-
Isolation of Natural Products Using Preparative TLC - PubMed. Available from: [Link]
-
Preparation and Purification of An Alkyl Halide | PDF | Alcohol | Alkane - Scribd. Available from: [Link]
-
Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation - Phenomenex. Available from: [Link]
-
Mastering Column Chromatography: Techniques and Tips - Chrom Tech, Inc. Available from: [Link]
-
Giving preparative thin layer chromatography some tender loving care - ChemRxiv. Available from: [Link]
-
Column Chromatography Theory - Chemistry Online @ UTSC. Available from: [Link]
-
What is Purification by Preparative Liquid Chromatography? - Interchim – Blog. Available from: [Link]
-
1-Chloro-6-phenylhexane | C12H17Cl | CID 522411 - PubChem - NIH. Available from: [Link]
-
Column Chromatography Guide | Phenomenex. Available from: [Link]
-
2.3: LIQUID-LIQUID EXTRACTION - Chemistry LibreTexts. Available from: [Link]
-
Alkyl Halides - Study Material for IIT JEE - askIITians. Available from: [Link]
-
Solvent Extraction Method: Principles, Applications, And Advantages - Vina Nha Trang. Available from: [Link]
-
Column chromatography - Columbia University. Available from: [Link]
-
Video: Column Chromatography: Principle, Separation of Compounds from a Mixture - JoVE. Available from: [Link]
-
Nuggets of Knowledge for Chapter 9 – Reactions of Alkyl Halides Chem 2310 I. Introduction to Alkyl Halides Types of Organic Halides. Available from: [Link]
-
1-Chloro-6-phenylhexane - the NIST WebBook. Available from: [Link]
-
Grignard Reaction. Available from: [Link]
-
10.5: Preparing Alkyl Halides from Alcohols - Chemistry LibreTexts. Available from: [Link]
-
10.5: Preparing Alkyl Halides from Alcohols - Chemistry LibreTexts. Available from: [Link]
- US5138110A - Process for the preparation of alkyl-halides - Google Patents.
-
Synthesis of Alkyl Halides from Alcohols - Chemistry LibreTexts. Available from: [Link]
-
Remove Sticky Reagents. Available from: [Link]
-
Preparation of Alkyl Halides | Alcohol Conversions, Leaving Groups & Reagents - YouTube. Available from: [Link]
-
Greener Grignard Reaction - Beyond Benign. Available from: [Link]
-
Preparation of Alkyl Halides: Methods & Key Reactions Explained - Vedantu. Available from: [Link]
-
Nucleophilic Substitution Reactions (2) - YouTube. Available from: [Link]
-
The Friedel-Crafts Reaction. Available from: [Link]
-
7: The Grignard Reaction (Experiment) - Chemistry LibreTexts. Available from: [Link]
-
14 Formation and reaction of a Grignard reagent. Available from: [Link]
- US4128594A - Process for the purification of alkyl aromatics - Google Patents.
-
16.7: Nucleophilic Aromatic Substitution - Chemistry LibreTexts. Available from: [Link]
-
Friedel-Crafts Alkylation - Organic Chemistry Portal. Available from: [Link]
-
Aromatic nucleophilic substitutions. Reactions of chloro- and nitro-substituted benzenes. Available from: [Link]
-
Friedel-Crafts Alkylation | PDF | Distillation | Vacuum - Scribd. Available from: [Link]
-
Removing product from aqueous layer : r/chemistry - Reddit. Available from: [Link]
-
16.6 Nucleophilic Aromatic Substitution - Organic Chemistry | OpenStax. Available from: [Link]
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initiating reaction of 6-chlorohexylbenzene with magnesium turnings
Technical Support Center: Grignard Formation for 6-Chlorohexylbenzene
Ticket ID: #GRIG-CL-006 Subject: Initiation Failure & Yield Optimization for (6-Phenylhexyl)magnesium Chloride Status: Open Assigned Specialist: Senior Application Scientist
Executive Summary: The "Chloride Challenge"
You are attempting to synthesize (6-phenylhexyl)magnesium chloride . Unlike its bromide or iodide counterparts, the C-Cl bond (approx. 339 kJ/mol) is significantly stronger and more difficult to cleave than C-Br (280 kJ/mol).
Common Failure Modes:
-
Infinite Induction: The magnesium surface remains passivated (MgO layer), and the reaction never starts.
-
The "Runaway" Exotherm: The reaction stays dormant while reagents accumulate, then initiates all at once, leading to a dangerous thermal spike.
-
Wurtz Coupling: The formed Grignard reagent attacks the unreacted alkyl chloride, creating the dimer 1,12-diphenyldodecane .
Phase 1: Pre-Reaction Checklist (The Setup)
Before you add a single drop of solvent, verify these parameters. 90% of failures occur here.
| Parameter | Specification | Why? |
| Magnesium | Turnings (crushed) or Powder (20-50 mesh) | Turnings are safer but require mechanical crushing to expose fresh metal. Powder is faster but harder to control. |
| Stoichiometry | 1.2 to 1.5 equiv. Mg | Excess Mg ensures complete consumption of the halide and accounts for surface oxidation. |
| Solvent | Anhydrous THF (Not Diethyl Ether) | THF (Tetrahydrofuran) coordinates more strongly to Mg, stabilizing the organomagnesium species and lowering the activation energy for C-Cl insertion. |
| Concentration | Target 0.5 M to 1.0 M | Too dilute = slow kinetics. Too concentrated = high viscosity and coupling side reactions. |
| Drying | Flame-dried glassware under Ar/N₂ | Moisture kills Grignards instantly. Protonation yields hexylbenzene , a dead end. |
Phase 2: The Initiation Protocol (Standard Operating Procedure)
WARNING: Do not add all the 6-chlorohexylbenzene at once.
Step 1: Mechanical & Chemical Activation
-
Place Mg turnings (1.2 equiv) in a flame-dried multi-neck flask equipped with a reflux condenser, N₂ inlet, and addition funnel.
-
Dry Stirring: Stir the dry Mg vigorously for 10-15 minutes. The friction creates micro-fractures in the MgO passivation layer.
-
The Activator: Add a single crystal of Iodine (I₂) .[1] Gently heat with a heat gun until purple vapors fill the flask and settle on the Mg.
Step 2: The "Entrainment" (If Iodine fails)
If the iodine color fades but no exotherm occurs:
-
Add just enough anhydrous THF to cover the Mg.
-
Add 0.1 - 0.2 mL of 1,2-Dibromoethane (DBE) .
-
Observation: Look for ethylene gas evolution (bubbles) and a rapid temperature rise. This "entrainment" cleans the surface aggressively.
Step 3: Seeding the Reaction
-
Dissolve your 6-chlorohexylbenzene in THF (total volume to reach ~1 M final concentration).
-
Add only 5-10% of this solution to the activated Mg.
-
Wait. Stop stirring if necessary to look for turbidity (cloudiness) or localized boiling at the metal surface.
-
Troubleshooting: If no reaction after 10 minutes, heat the flask to a gentle reflux. Do not proceed until initiation is confirmed.
Step 4: Propagation
-
Once reflux is self-sustaining (or turbidity is obvious), restart stirring.
-
Add the remaining chloride solution dropwise.
-
Rate Control: The addition rate should maintain a gentle reflux without external heating.
-
Post-Addition: Reflux externally for 1-2 hours to drive the reaction to completion (C-Cl insertion is slow).
Phase 3: Visualizing the Workflow
The following diagram outlines the decision logic for initiation and troubleshooting.
Caption: Logic flow for activating and initiating the Grignard reaction of alkyl chlorides.
Phase 4: Troubleshooting Matrix
| Symptom | Root Cause | Corrective Action |
| Iodine color persists (Purple) | Mg surface is heavily oxidized or wet. | Add a few drops of DIBAL-H or Super-Hydride (if compatible with downstream chem) to scavenge moisture/oxide. Alternatively, add fresh, mechanically crushed Mg. |
| Reaction starts then stops | "Stalling" due to salt coating (MgX₂ precipitation). | Increase stirring speed. Add more THF to dissolve the MgCl₂ layer. |
| White precipitate forms | Wurtz Coupling (Dimerization) or MgCl₂ saturation. | If the precipitate is crystalline, it's likely MgCl₂ (normal). If it's a gummy solid, it may be alkoxides from O₂ ingress. |
| Solution turns bright red/orange | Trace impurities or charge-transfer complexes. | Usually harmless.[6] Proceed with titration. |
| Low Yield (<60%) | Wurtz Coupling (Dimerization). | Dilution is key. Run the reaction more dilute (0.3 - 0.5 M). Add the chloride slower to keep its instantaneous concentration low. |
Phase 5: Quality Control (Titration)
Do not assume 100% conversion. You must titrate the reagent before use.
Method: Salicylaldehyde Phenylhydrazone
-
Take an aliquot (0.5 mL) of the Grignard solution.
-
Hydrolyze with water; add indicator.
-
Better Alternative (No-D NMR):
-
Quench a 0.1 mL aliquot with 0.5 mL CDCl₃ containing a known amount of internal standard (e.g., 1,3,5-trimethoxybenzene).
-
The Grignard becomes hexylbenzene .
-
Compare the integration of the benzylic protons of hexylbenzene vs. the starting material (CH₂-Cl) to determine conversion.
-
References
-
Preparation of Grignard Reagents from Alkyl Chlorides. Organic Syntheses, Coll. Vol. 2, p. 474 (1943). Link
-
Activation of Magnesium. Journal of Chemical Education, 1999, 76, 10, 1427. Link
-
Mechanism of Grignard Reagent Formation. Journal of the American Chemical Society, 1980, 102, 8, 2697–2708. Link
- Titration of Grignard Reagents.Journal of Organometallic Chemistry, 1966, 6, 97. (Standard Mendel Method).
Sources
- 1. Sciencemadness Discussion Board - Grignard successes and failures - Powered by XMB 1.9.11 [sciencemadness.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. adichemistry.com [adichemistry.com]
- 4. web.mnstate.edu [web.mnstate.edu]
- 5. Grignard reagent - Wikipedia [en.wikipedia.org]
- 6. byjus.com [byjus.com]
purification of 1-Chloro-6-phenylhexane via vacuum distillation
Technical Support Center: Purification of 1-Chloro-6-phenylhexane
Ticket ID: PUR-CPH-001 Topic: Vacuum Distillation Protocol & Troubleshooting Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Executive Summary
You are attempting to purify 1-Chloro-6-phenylhexane (CAS: 71434-68-9). This molecule presents a specific challenge: it combines a high-boiling lipophilic tail (phenylhexyl group) with a primary alkyl chloride.
The Critical Risk: Primary alkyl chlorides are thermally stable up to moderate temperatures, but prolonged exposure to heat (
The Solution: High-vacuum distillation (
Module 1: Process Parameters (The "Manual")
Before assembling your glassware, verify your target parameters. The following data is derived from standard boiling point nomographs based on the predicted atmospheric boiling point of
Target Boiling Points (Estimated)
| Pressure (mmHg/Torr) | Estimated Boiling Point ( | Bath Temp Recommendation ( | Risk Level |
| 760 (Atm) | ~280 | DO NOT ATTEMPT | Critical (Decomposition) |
| 10 | ~145 - 155 | 175 | High (Borderline stability) |
| 1.0 | ~110 - 120 | 135 - 140 | Moderate (Ideal range) |
| 0.1 | ~85 - 95 | 110 - 120 | Low (Safest) |
Pro-Tip: Always aim for the lowest pressure possible. If your pump can achieve
, use it. The lower the bath temperature, the less likely you are to see HCl elimination.
Module 2: Standard Operating Procedure (SOP)
Phase 1: Pre-Distillation Assessment
-
The "Sniff" Test: If your crude smells acrid (acidic), it likely contains residual HCl or thionyl chloride (if synthesized from alcohol).
-
Neutralization: Dissolve crude in
or Hexanes, wash with saturated , dry over , and concentrate. Distilling acidic crude accelerates decomposition.
Phase 2: Apparatus Setup
-
Flask Size: Use a flask that is roughly 60% full. Too full = bumping; too empty = overheating residues.
-
Agitation: Magnetic stirring is often insufficient for viscous phenyl-alkanes under high vacuum. Use a gas capillary bleed (nitrogen) or a high-torque overhead stirrer if scaling up (>100g).
-
Column: Use a Short Path Distillation Head .
-
Why? A Vigreux column increases hold-up volume and residence time, increasing thermal stress. Only use a Vigreux if you have a difficult separation (e.g., removing unreacted alcohol).
-
-
Cold Trap: Mandatory. Place a liquid nitrogen or dry ice/acetone trap between the receiver and the pump. This protects your pump from corrosive HCl if the product degrades.
Phase 3: The Distillation Workflow
Figure 1: Logical workflow for the vacuum distillation process. Note the emphasis on not distilling to dryness to prevent polymerization of residues.
Module 3: Troubleshooting Center (FAQs)
Ticket #1: "My product is turning black and smoking."
Diagnosis: Thermal Decomposition (Dehydrohalogenation). Root Cause: The bath temperature is too high, or the crude was acidic. The "smoke" is likely HCl gas, and the black material is polymerized alkene. Corrective Action:
-
Stop immediately. Remove the heat source but keep the stirring on.
-
Check Vacuum: Is your pressure >5 mmHg? If so, you are forcing the boiling point too high. Improve vacuum seals.
-
Rescue: Dilute the black residue in hexane, wash with bicarbonate, filter through a short silica plug to remove tar, and re-distill at a lower pressure.
Ticket #2: "Severe bumping is splashing crude into the receiver."
Diagnosis: Superheating / Lack of Nucleation. Root Cause: Phenyl-alkanes can be viscous. Under high vacuum, gas bubbles expand explosively. Corrective Action:
-
Capillary Bleed: Replace the glass stopper with a very fine capillary tube that bleeds a tiny stream of nitrogen into the bottom of the flask. This provides continuous nucleation sites.
-
Claisen Adapter: Add a Claisen adapter to the flask. This adds a "curve" that splash-back must navigate, preventing it from reaching the condenser.
Ticket #3: "The head temperature is fluctuating wildly."
Diagnosis: Insufficient Vapor Velocity (Starvation). Root Cause: You are likely heating too slowly, or the insulation is poor. The vapor reaches the thermometer bulb, condenses, and drops back down, causing the reading to plummet. Corrective Action:
-
Insulate: Wrap the distillation head and the top half of the flask in aluminum foil or glass wool.
-
Increase Rate: Slightly increase the bath temperature (by 5-10°C) to drive the vapor over the bend.
Module 4: Quality Control (Post-Run)
Once you have your clear, colorless oil, how do you validate it?
| Test Method | What to Look For | Acceptance Criteria |
| 1H NMR | Triplet at | Integral = 2H. Sharp triplet. |
| 1H NMR (Impurity) | Multiplets at | Must be absent (indicates elimination). |
| GC-MS | M+ peak at 196/198 (3:1 ratio) | Single peak >98% area. |
Decision Tree: Purity Analysis
Figure 2: Logic flow for interpreting NMR data to verify the success of the purification.
References
-
Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (Standard reference for general purification techniques and vacuum distillation protocols).
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 522411, 1-Chloro-6-phenylhexane. Retrieved from PubChem.[1] (Source for physical property estimates and identifiers).[1][2][3][4][5][6][7][8][9] Link
-
Furniss, B. S., et al. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Authoritative source on the synthesis and stability of alkyl halides).
-
Sigma-Aldrich. (n.d.). Nomograph of Boiling Point - Pressure. (Tool used for estimating vacuum boiling points based on atmospheric data). Link
Sources
- 1. 1-Chloro-6-phenylhexane | C12H17Cl | CID 522411 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. toc.library.ethz.ch [toc.library.ethz.ch]
- 3. mdpi.com [mdpi.com]
- 4. welchvacuum.com [welchvacuum.com]
- 5. 1-Chloro-6-phenylhexane (CAS 71434-68-9) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. books.google.cn [books.google.cn]
- 8. 71434-68-9,1-CHLORO-6-PHENYLHEXANE [lookchemicals.com]
- 9. icheme.org [icheme.org]
solving elimination side reactions of 1-Chloro-6-phenylhexane
Subject: Troubleshooting Elimination Side Reactions in 1-Chloro-6-phenylhexane Ticket ID: #SN2-OPT-006 Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Executive Summary
You are likely encountering difficulties functionalizing 1-Chloro-6-phenylhexane due to the sluggish nature of the primary chloride leaving group. When reaction rates are slow, researchers often increase temperature or base strength, inadvertently triggering the E2 elimination pathway to form 6-phenyl-1-hexene .
This guide provides a root-cause analysis and a validated "Finkelstein-Assisted" protocol to suppress elimination and maximize nucleophilic substitution (
Module 1: The Diagnostic Matrix
Before altering your protocol, confirm your failure mode using this diagnostic table.
| Observation (HPLC/GC) | Diagnosis | Root Cause |
| High Starting Material (>80%) | Kinetic Stall | The C-Cl bond is too strong ( |
| High Alkene (>15%) | Elimination ( | Base is too hard/bulky (e.g., |
| Complex Mixture | Solvolysis/Polymerization | Solvent is protic (Ethanol/Water) causing competition, or reagents are wet. |
The Mechanistic Conflict
The phenyl ring at the
Figure 1: Kinetic competition between Substitution (
Module 2: The Solution – "In Situ" Finkelstein Activation
The most effective strategy to solve the "sluggish chloride" problem is not to heat the reaction (which causes elimination), but to swap the leaving group in situ.
Why it works
Alkyl iodides react 100–1000x faster than alkyl chlorides in
Validated Protocol: Catalytic Finkelstein Substitution
Applicability: Aminations, Azidations, Cyanations, and Esterifications.
Reagents:
-
Substrate: 1-Chloro-6-phenylhexane (1.0 equiv)
-
Nucleophile: (e.g., NaN3, KCN, Amine) (1.2–1.5 equiv)
-
Catalyst: Sodium Iodide (NaI) (0.1–0.2 equiv)
-
Solvent: Anhydrous DMF or DMSO (0.5 M concentration)
Step-by-Step Workflow:
-
Dissolution: Dissolve 1-Chloro-6-phenylhexane in anhydrous DMF under
atmosphere.-
Note: Do not use Ethanol. The substrate is lipophilic, and ethanol solvates nucleophiles, slowing
.
-
-
Activation: Add 0.15 equivalents of NaI . Stir for 15 minutes at room temperature.
-
Observation: The solution may turn slightly yellow (trace iodine), which is normal.
-
-
Nucleophilic Attack: Add your nucleophile (e.g., Potassium Phthalimide, Sodium Azide).
-
Reaction: Stir at 40–50°C .
-
Critical Control: Do NOT exceed 60°C. The iodide activation lowers the activation energy, rendering high heat unnecessary.
-
-
Workup: Dilute with water and extract with Ethyl Acetate. The phenyl hexyl chain makes the product highly lipophilic, ensuring easy separation from the polar DMF/NaI.
Module 3: Troubleshooting & FAQs
Q1: Why is my HPLC showing ~15% alkene even at 50°C?
A: You are likely using a base that is too "hard" or sterically hindered.
-
Avoid: Potassium tert-butoxide (
-BuOK), Sodium Ethoxide (NaOEt), or Sodium Hydride (NaH). These act as bases rather than nucleophiles. -
Switch To: "Soft" bases/nucleophiles. If you need to deprotonate an amine or alcohol, use Cesium Carbonate (
) or Potassium Carbonate ( ) . These provide basicity without promoting elimination as aggressively as alkoxides [1].
Q2: Can I use Phase Transfer Catalysis (PTC) instead of DMF?
A: Yes, and this is often cleaner for scale-up.
-
Protocol: Use Toluene (solubilizes the phenyl-hexyl chain) and 50% aq. NaOH.
-
Catalyst: Add 5 mol% Tetrabutylammonium iodide (TBAI) .
-
Mechanism: TBAI acts as both the phase transfer agent and the Finkelstein catalyst (providing Iodide). This is superior to TBAB (Bromide) for alkyl chlorides [2].
Q3: The reaction stalls at 60% conversion.
A: The chloride byproduct (
-
Fix: Ensure your solvent is dry . Water forms a solvation shell around the nucleophile (e.g.,
), reducing its energy and making it sluggish. In DMF/DMSO, "naked" anions react orders of magnitude faster.
Module 4: Decision Support Workflow
Use this logic flow to determine your next experimental step.
Figure 2: Troubleshooting logic for optimizing alkyl chloride substitution.
References
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 17: Elimination vs. Substitution).
-
Starks, C. M., & Liotta, C. L. (1978). Phase Transfer Catalysis: Principles and Techniques. Academic Press. (Mechanism of TBAI in alkyl halide substitution).
-
Finkelstein, H. (1910). "Darstellung organischer Jodide aus den entsprechenden Bromiden und Chloriden".[5][6] Berichte der deutschen chemischen Gesellschaft, 43(2), 1528–1532. (Foundational text on Halide Exchange).
-
Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH. (Explanation of "naked anion" effect in dipolar aprotic solvents).
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. reddit.com [reddit.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. scribd.com [scribd.com]
- 5. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]
- 6. Finkelstein Reaction: Definition, Mechanism, Uses & Key Differences [vedantu.com]
Technical Support Center: Handling & Troubleshooting Hydrolysis of 1-Chloro-6-phenylhexane
Welcome to the Technical Support Center. As researchers and drug development professionals, ensuring the integrity of your synthetic intermediates is paramount. 1-Chloro-6-phenylhexane (CAS 71434-68-9) is a versatile primary alkyl chloride widely used as a substrate in organic synthesis and pharmaceutical development[1]. However, like many alkyl halides, it is susceptible to insidious degradation during storage if not handled with strict anhydrous protocols.
This guide provides a deep-dive into the mechanistic causes of its degradation, diagnostic tools for your analytical core, and self-validating protocols to rescue and preserve your chemical inventory.
Part 1: Diagnostic FAQs & Mechanistic Insights
Q1: Why is my 1-Chloro-6-phenylhexane degrading even when sealed in a standard laboratory cabinet?
A: The degradation is driven by moisture-induced hydrolysis. Because 1-Chloro-6-phenylhexane is a primary alkyl halide, it lacks the steric hindrance that protects the electrophilic carbon. Consequently, it undergoes a bimolecular nucleophilic substitution (
Q2: What are the exact byproducts, and why do they ruin my downstream reactions? A: The hydrolysis of 1-Chloro-6-phenylhexane yields two products: 6-phenylhexan-1-ol and Hydrogen Chloride (HCl) . The generation of HCl is particularly problematic. It creates an acidic microenvironment that can autocatalyze further degradation, corrode storage vessels, and poison sensitive downstream catalysts[4][5]. If you are using this molecule to form a Grignard reagent, even trace amounts of the alcohol byproduct or free HCl will rapidly quench the organomagnesium species, leading to failed coupling reactions[6].
Q3: How can I analytically confirm if my batch has hydrolyzed? A: Do not rely on visual inspection, as both the intact chloride and the alcohol byproduct are colorless liquids. Instead, utilize your analytical core to run the following comparative diagnostics.
Table 1: Analytical Markers of Hydrolysis
| Analytical Method | Intact 1-Chloro-6-phenylhexane | Hydrolyzed Byproduct (6-phenylhexan-1-ol) | Diagnostic Shift |
| Triplet at ~3.5 ppm ( | Triplet at ~3.6 ppm ( | Downfield shift of the | |
| GC-MS (EI) | m/z = 196 and 198 (3:1 ratio) | m/z = 178 | Loss of the characteristic M / M+2 chlorine isotope pattern; MW drops by 18.7 Da. |
| FT-IR Spectroscopy | Sharp C-Cl stretch (600–800 cm | Broad O-H stretch (3200–3500 cm | Emergence of a massive, broad hydroxyl band. |
| Aqueous pH Test | Neutral (pH ~7) | Acidic (pH < 4) | Shaking an aliquot with DI water yields an acidic aqueous layer due to dissolved HCl. |
Part 2: Corrective & Preventive Protocols
If your analytical data confirms hydrolysis, do not discard the batch. You can rescue the unreacted starting material using Protocol A . Once purified, or when receiving a fresh commercial batch, immediately implement Protocol B to guarantee long-term stability.
Protocol A: Rescue & Purification of Degraded Stock
Causality Check: This protocol uses a mild base to neutralize the corrosive HCl byproduct without generating enough heat to trigger further side reactions. Fractional distillation then separates the alcohol from the alkyl chloride based on boiling point differentials.
-
Neutralization: Transfer the degraded 1-Chloro-6-phenylhexane to a separatory funnel. Add an equal volume of saturated aqueous sodium bicarbonate (
). -
Extraction: Gently invert the funnel, venting frequently to release
gas (generated by the neutralization of HCl). -
Validation Step: Separate the aqueous layer and test it with pH paper. Self-Validation: The pH must read ~7-8. If it is still acidic, repeat the
wash. This ensures all catalytic HCl has been removed. -
Brine Wash: Wash the organic layer once with saturated NaCl (brine) to pre-dry the organic phase.
-
Drying: Transfer the organic layer to an Erlenmeyer flask and add anhydrous Magnesium Sulfate (
). Swirl until the drying agent no longer clumps. Filter the solid. -
Distillation: To remove the 6-phenylhexan-1-ol byproduct, perform a fractional distillation under high vacuum. The alcohol will have a significantly higher boiling point due to hydrogen bonding. Collect the purified alkyl chloride fraction.
Protocol B: Ultra-Dry Storage Workflow
Causality Check: Alkyl chlorides require the physical exclusion of moisture and the chemical trapping of any trace water or acid that manages to penetrate the seal.
-
Sieve Activation: Activate 4Å molecular sieves in a vacuum oven at 300°C for 12 hours. Why 4Å? The 4 Angstrom pore size is perfectly calibrated to trap small water molecules and HCl gas while physically excluding the large 1-Chloro-6-phenylhexane molecule[7][8].
-
Transfer: In a nitrogen or argon-filled glovebox, transfer the purified 1-Chloro-6-phenylhexane into an amber glass Schlenk flask or a bottle with a PTFE-lined cap.
-
Scavenger Addition: Add the activated 4Å molecular sieves to the liquid (approximately 10% w/v).
-
Inert Gas Blanket: If a glovebox is unavailable, use standard Schlenk line techniques to purge the headspace with Argon. Why Argon? Argon is denser than Nitrogen and will "sit" on the liquid surface, providing a superior physical barrier against ambient moisture.
-
Thermal Control: Seal the vessel with Parafilm and store at 4°C. Why 4°C? Lowering the temperature exponentially decreases the kinetic rate constant of any potential
hydrolysis[2].
Part 3: Mechanistic & Workflow Visualization
The following diagram illustrates the chemical causality of the degradation pathway and maps exactly where our prescribed interventions halt the process.
Caption: Degradation pathway of 1-Chloro-6-phenylhexane via SN2 hydrolysis and targeted storage interventions.
References
-
PubChem, National Institutes of Health (NIH). "1-Chloro-6-phenylhexane | C12H17Cl | CID 522411." Retrieved from:[Link]
-
WordPress Chemistry Blog. "Hydrolysis of Alkyl Halides: Mechanisms, Reactions, and Applications." Retrieved from:[Link]
-
Chemistry Steps. "The SN1 Reaction of Alkyl Halides with Water." Retrieved from:[Link]
-
PraxiLabs. "Reaction of Alkyl Halides Experiment." Retrieved from: [Link]
-
Organometallics (ACS Publications). "Mechanistic Studies of Alkyl Chloride Acetoxylation by Pt–Sb Complexes." Retrieved from: [Link]
-
Wiley-VCH. "Supporting Information: Organometallic Synthesis and Storage." Retrieved from: [Link]
-
National Center for Biotechnology Information (PMC). "Risks Associated with the Presence of Polyvinyl Chloride in the Environment and Methods for Its Disposal and Utilization." Retrieved from: [Link]
-
MDPI. "The Complete Chain Management of Organochlorine in Crude Oil: Sources, Detection, Removal, and Low-Carbon Risk Control Strategies." Retrieved from: [Link]
- European Patent Office (EP 0530192 B1). "Molecular Sieve Regeneration Process.
Sources
- 1. 1-Chloro-6-phenylhexane | C12H17Cl | CID 522411 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. praxilabs.com [praxilabs.com]
- 3. The SN1 Reaction of Alkyl Halides with Water - Chemistry Steps [chemistrysteps.com]
- 4. Risks Associated with the Presence of Polyvinyl Chloride in the Environment and Methods for Its Disposal and Utilization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. application.wiley-vch.de [application.wiley-vch.de]
- 7. Mechanistic Studies of Alkyl Chloride Acetoxylation by Pt–Sb Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Validation & Comparative
Definitive Guide to the IR Spectrum of 1-Chloro-6-phenylhexane: Characterization and Comparative Analysis
The Definitive Guide to the IR Spectrum of 1-Chloro-6-phenylhexane below synthesizes structural analysis with spectroscopic principles to provide a robust characterization manual.
Product: 1-Chloro-6-phenylhexane (also known as (6-Chlorohexyl)benzene) CAS: 71434-68-9 Formula: C₁₂H₁₇Cl State: Colorless to pale yellow liquid (Neat)[1]
Executive Summary
This guide details the infrared (IR) spectral fingerprint of 1-Chloro-6-phenylhexane, a critical intermediate in the synthesis of pharmaceuticals and specialty polymers.[1] The molecule is a hybrid structure combining a non-polar mono-substituted aromatic ring and a polar primary alkyl chloride terminus, linked by a flexible hexyl chain.[1]
Accurate characterization relies on distinguishing the aromatic C-H modes from the aliphatic backbone and identifying the diagnostic C-Cl stretching frequency, which shifts significantly compared to brominated or non-halogenated analogs.
Molecular Structure & Vibrational Zones
To interpret the spectrum accurately, we must deconstruct the molecule into three distinct vibrational zones.
Figure 1: Vibrational zoning of 1-Chloro-6-phenylhexane. The spectrum is a superposition of these three distinct moieties.
Detailed Spectral Analysis
The following characteristic bands are the "fingerprint" for validating the identity of 1-Chloro-6-phenylhexane. Data is derived from standard group frequencies for alkylbenzenes and primary chloroalkanes.[1]
A. High Frequency Region (4000 – 2500 cm⁻¹)
This region differentiates the aromatic ring from the alkyl chain.[1]
| Frequency (cm⁻¹) | Assignment | Intensity | Notes |
| 3080 – 3020 | C-H Stretch (Aromatic) | Weak/Med | Diagnostic for the phenyl ring.[1] Look for a small cluster of peaks just above 3000.[1] |
| 2930 – 2920 | C-H Stretch (Asym) | Strong | Arising from the methylene (-CH₂-) units of the hexyl chain.[1] |
| 2860 – 2850 | C-H Stretch (Sym) | Medium | Symmetric stretching of the -CH₂- backbone.[1] |
B. Fingerprint Region (1500 – 600 cm⁻¹)
This is the most critical region for confirmation, containing the C-Cl stretch and aromatic substitution patterns.[1]
| Frequency (cm⁻¹) | Assignment | Intensity | Notes |
| 1603, 1496, 1454 | C=C Ring Stretch | Med/Weak | The "breathing" modes of the benzene ring.[1] The 1496 and 1454 bands are often sharper.[1] |
| 1465 | -CH₂- Scissoring | Medium | Deformation of the hexyl chain methylenes. |
| 1300 – 1200 | -CH₂-Cl Wagging | Medium | A series of bands specific to the terminal chloromethyl group.[1] |
| 748 & 698 | C-H OOP Bending | Very Strong | CRITICAL: These two strong bands confirm a mono-substituted benzene . |
| 725 | -CH₂- Rocking | Weak | Characteristic of long alkyl chains (n ≥ 4).[1] Often overlaps with the 748 aromatic band.[1] |
| 730 & 655 | C-Cl Stretch | Medium | Primary alkyl chlorides typically show two bands due to rotational isomers (trans/gauche).[1] The 655 cm⁻¹ band is the most distinct marker for Chlorine.[1] |
Expert Insight: The C-Cl stretch at ~655 cm⁻¹ is often lower in frequency than expected by novices.[1] Do not confuse it with the aromatic OOP bands at 698/748 cm⁻¹.[1] The presence of both the 698/748 doublet (Phenyl) and the 655 singlet (Chloride) confirms the structure.
Comparative Analysis: Alternatives & Impurities
In drug development, this molecule is often compared against its bromo-analog or its non-halogenated precursor.[1]
Scenario A: Differentiating from 1-Bromo-6-phenylhexane
If you are substituting Chlorine for Bromine (or vice versa), the C-X stretching region (800-500 cm⁻¹) is the primary differentiator.[1]
| Feature | 1-Chloro-6-phenylhexane | 1-Bromo-6-phenylhexane | Mechanism |
| C-X Stretch | 655 cm⁻¹ & 730 cm⁻¹ | 560 cm⁻¹ & 645 cm⁻¹ | Heavier mass of Bromine (79.9 amu) vs Chlorine (35.5 amu) shifts the band to lower energy (Hooke's Law).[1] |
| Fingerprint | Sharper peaks in 700-750 region.[1] | Broader absorption <600 cm⁻¹.[1] | - |
Scenario B: Differentiating from Hexylbenzene (Precursor)
Hexylbenzene lacks the terminal halogen.[1]
| Feature | 1-Chloro-6-phenylhexane | Hexylbenzene | Mechanism |
| 655 cm⁻¹ Band | Present | Absent | No C-Cl bond to vibrate. |
| 1300 cm⁻¹ Region | Distinct wagging bands (-CH₂Cl) | Clean/Empty | Lack of polar terminus simplifies the spectrum.[1] |
Experimental Protocol: Liquid Film (Neat)
Since 1-Chloro-6-phenylhexane is a liquid at room temperature, the Neat method is preferred over KBr pellets to avoid moisture contamination and pathlength errors.[1]
Workflow Diagram
Figure 2: Step-by-step protocol for acquiring a high-quality neat IR spectrum.
Critical Quality Checks (Self-Validating System)
-
Transmission limit: If the strongest peaks (2930 cm⁻¹ or 698 cm⁻¹) bottom out at 0% Transmission, the film is too thick.[1] Action: Wipe one plate and re-sandwich.
-
Water Bands: Broad peaks at 3400 cm⁻¹ indicate wet plates or sample.[1] Action: Dry plates in a desiccator or oven.
-
Polystyrene Check: Ensure no peaks from polystyrene calibration film (1601 cm⁻¹) are inadvertently subtracted or added.
References
-
NIST Chemistry WebBook. 1-Chlorohexane IR Spectrum (Liquid Film). National Institute of Standards and Technology.[1][2] [Link]
-
PubChem. 1-Chloro-6-phenylhexane Compound Summary (CID 522411).[1] National Center for Biotechnology Information.[1] [Link]
-
Doc Brown's Chemistry. Infrared Spectrum of Chlorobenzene and Alkyl Benzenes.[Link]
-
SpectraBase. 1-Bromohexane IR Spectrum. Wiley Science Solutions.[1] [Link]
Sources
Analytical Mastery: Comparing GC×GC-HRTofMS and GC×GC-MS/MS for the Structural Elucidation of (6-Chlorohexyl)benzene
Executive Summary
For researchers and drug development professionals, the structural elucidation and trace quantification of halogenated alkylbenzenes in complex matrices present a significant analytical challenge. (6-Chlorohexyl)benzene (also known as 1-chloro-6-phenylhexane) serves as an ideal model compound for evaluating the performance of advanced mass spectrometry platforms[1].
This guide objectively compares the efficacy of two premier analytical platforms—Comprehensive Two-Dimensional Gas Chromatography coupled with High-Resolution Time-of-Flight Mass Spectrometry (GC×GC-HRTofMS) and Triple Quadrupole Mass Spectrometry (GC×GC-MS/MS) —in mapping the fragmentation pattern and isolating the signal of (6-chlorohexyl)benzene from severe hydrocarbon backgrounds[2].
Mechanistic Profiling: The EI Fragmentation Pattern
Understanding the causality behind the fragmentation of (6-chlorohexyl)benzene is a prerequisite for optimizing any mass spectrometry method. Under standard 70 eV Electron Ionization (EI), the molecule (exact mass 196.1019 Da) undergoes a thermodynamically driven fragmentation cascade[3].
-
m/z 91 (Base Peak - Tropylium Ion): The dominant cleavage occurs at the benzylic position. The expulsion of the chloroalkyl chain yields a benzyl cation, which rapidly undergoes ring expansion to form the highly delocalized, seven-membered tropylium ion (C7H7+). Causality: The extreme thermodynamic stability of this aromatic system drives the reaction equilibrium, making m/z 91 the undisputed base peak[3].
-
m/z 160 (Neutral Loss of HCl): The terminal chlorine atom facilitates the neutral loss of hydrochloric acid (36 Da) from the molecular ion, yielding a hexenylbenzene radical cation at m/z 160.
-
m/z 196 / 198 (Molecular Ion): The intact molecular ion is visible, displaying the characteristic 3:1 isotopic abundance ratio dictated by the natural occurrence of ³⁵Cl and ³⁷Cl isotopes[1].
EI fragmentation pathways of (6-chlorohexyl)benzene highlighting the dominant tropylium ion.
Technology Comparison: HRTofMS vs. Triple Quadrupole (MS/MS)
When analyzing (6-chlorohexyl)benzene in environmental or biological matrices, standard single-quadrupole GC-MS suffers from isobaric interferences caused by co-eluting hydrocarbons. The solution lies in advanced data filtration and targeted scanning[2].
Platform A: GC×GC-HRTofMS (Mass Defect Filtering)
HRTofMS leverages exact mass physics to separate targets from noise. Hydrocarbons possess a positive mass defect due to the abundance of hydrogen (exact mass 1.0078 Da). Conversely, chlorine isotopes possess negative mass defects (³⁵Cl = 34.9688 Da). By applying a Mass Defect Filter (MDF) via software, the massive hydrocarbon matrix is computationally stripped away, isolating the halogenated isotopic signatures of compounds like (6-chlorohexyl)benzene[2].
Platform B: GC×GC-MS/MS (Neutral Loss Scanning)
A Triple Quadrupole (QQQ) operating in Neutral Loss Scanning (NLS) mode provides unparalleled hardware-level selectivity. By setting Q1 to scan all masses, Q2 to induce Collision-Induced Dissociation (CID), and Q3 to scan exactly 35 Da (loss of ³⁵Cl•) or 36 Da (loss of HCl) lower than Q1, the detector acts as a physical filter. Only compounds containing terminal halogens reach the detector[2].
Quantitative Performance Comparison
| Analytical Metric | GC×GC-HRTofMS (Platform A) | GC×GC-MS/MS (Platform B) | Mechanistic Causality / Advantage |
| Mass Resolution | > 25,000 (Exact Mass) | Unit Resolution (~0.7 Da) | HRTofMS resolves isobaric interferences via high flight-tube reflection. |
| Selectivity Filter | Mass Defect Filtering (MDF) | Neutral Loss Scanning (NLS) | MDF relies on exact mass physics; NLS relies on specific CID fragmentation. |
| Sensitivity (Trace) | High (Full Scan) | Ultra-High (Targeted) | QQQ eliminates background noise in Q3, maximizing signal-to-noise for targets. |
| Isotopic Validation | ³⁵Cl/³⁷Cl exact mass ratio | NLS-35 and NLS-37 co-elution | HRTofMS validates via intact isotopic peaks; MS/MS validates via parallel transitions. |
| Primary Use Case | Non-targeted global screening | Targeted trace quantification | HRTofMS discovers unknowns; MS/MS quantifies knowns in heavy matrices. |
Self-Validating Experimental Protocols
To ensure scientific integrity, the following methodologies are designed as self-validating systems, ensuring that false positives are systematically eliminated.
Protocol 1: Comprehensive Non-Targeted Screening via GC×GC-HRTofMS
-
Sample Introduction: Inject 1 µL of the matrix extract into the GC×GC system utilizing a non-polar to polar column configuration.
-
Ionization & Acquisition: Operate the HRTofMS in EI mode (70 eV). Acquire data at a mass resolution of >25,000 (FWHM) over a mass range of m/z 30–600.
-
Data Filtration (MDF): Apply a Mass Defect Filter. Causality: Because hydrocarbons exhibit positive mass defects and chlorine introduces a negative shift, filtering the data isolates halogenated molecular signatures from the matrix.
-
Self-Validation Mechanism: Extract the exact mass chromatograms for the molecular ions at m/z 196.1019 (³⁵Cl) and 198.0989 (³⁷Cl). The protocol validates the presence of (6-chlorohexyl)benzene only if the peaks perfectly co-elute in both chromatographic dimensions and exhibit a strict 3:1 abundance ratio.
Protocol 2: Targeted Neutral Loss Scanning via GC×GC-MS/MS
-
Collision Energy Optimization: Infuse an authentic standard of (6-chlorohexyl)benzene to optimize the Collision-Induced Dissociation (CID) energy in Q2 specifically for the loss of 35 Da (Cl•) and 36 Da (HCl).
-
Method Setup: Program the Triple Quadrupole for Neutral Loss Scanning (NLS). Set Q1 to scan m/z 100–300, and Q3 to scan synchronously at [Q1 - 35] and [Q1 - 36].
-
Matrix Analysis: Inject the sample. Causality: Only ions that physically lose the chlorine atom in the collision cell will pass through Q3. Hydrocarbon matrix ions that do not undergo this specific neutral loss are neutralized and pumped away.
-
Self-Validation Mechanism: Monitor the NLS-35 and NLS-36 channels. A true positive identification requires the simultaneous, co-eluting detection of both neutral losses at the established retention time of the analyte.
Workflow comparison between HRTofMS (Mass Defect) and MS/MS (Neutral Loss) for matrix analysis.
Conclusion & Strategic Recommendations
For researchers mapping the fragmentation pattern of (6-chlorohexyl)benzene, the choice of platform dictates the analytical outcome. GC×GC-HRTofMS is the superior choice for discovery and non-targeted screening, utilizing exact mass and mass defect filtering to profile the entire halogenated landscape. Conversely, GC×GC-MS/MS operating in Neutral Loss mode remains the gold standard for targeted trace quantification, utilizing the physical causality of CID fragmentation to achieve unmatched signal-to-noise ratios.
References
-
1-Chloro-6-phenylhexane (Mass Spectrum & Properties) Source: NIST Chemistry WebBook, SRD 69 URL:[Link]
-
1-Chloro-6-phenylhexane | C12H17Cl | CID 522411 Source: PubChem - National Institutes of Health (NIH) URL:[Link]
-
Selective and comprehensive analysis of organohalogen compounds by GC × GC–HRTofMS and MS/MS Source: Environmental Science and Pollution Research (via PubMed Central) URL:[Link]
Sources
Definitive Guide to Purity Validation of 1-Chloro-6-phenylhexane
Topic: Refractive Index Validation for 1-Chloro-6-phenylhexane Purity Content Type: Publish Comparison Guide Audience: Researchers, Process Chemists, and QA/QC Professionals in Pharmaceutical Development.
Executive Summary: The Role of RI in Salmeterol Synthesis
1-Chloro-6-phenylhexane (CAS 71434-68-9) is a critical alkylating agent used in the synthesis of Salmeterol , a long-acting
While Refractive Index (RI) is a ubiquitous "quick check" in organic synthesis, relying on it exclusively for 1-Chloro-6-phenylhexane is a known process risk. The refractive indices of the starting material (6-phenylhexan-1-ol) and the product are dangerously close, potentially masking incomplete conversion.
This guide compares RI against GC-FID (Gas Chromatography - Flame Ionization Detection) and 1H-NMR , establishing a tiered validation protocol that balances speed with patient safety standards.
Technical Deep Dive: The Physics of Detection
The Refractive Index Trap
Refractive index (
-
The Molecule: 1-Chloro-6-phenylhexane consists of a polarizable aromatic ring and a flexible alkyl chain ending in a chlorine atom.
-
The Problem: The molar refraction of the hydroxyl group (in the starting alcohol) and the chlorine atom (in the product) leads to overlapping RI values.
Expert Insight: A deviation of ±0.0005 is often within the error margin of benchtop refractometers if temperature isn't controlled to ±0.1°C. Therefore, a "passing" RI can conceal up to 5-10% unreacted alcohol.
Comparative Analysis: Performance of Alternatives
We evaluated three validation methods based on four key metrics: Selectivity (ability to distinguish impurities), Throughput (samples/hour), Cost (per sample), and Limit of Detection (LOD) .
Method A: Refractive Index (Screening)
-
Best For: In-process checks (e.g., "Is this the right drum?"), solvent verification.
-
Mechanism: Critical angle measurement using a sodium D line (589 nm).
-
Verdict: Insufficient for Release. Use only as a rejection gate.
Method B: GC-FID (The Gold Standard)
-
Best For: Final Certificate of Analysis (CoA), quantitative purity.
-
Mechanism: Separation based on boiling point and polarity. The non-polar phenylhexyl chain interacts well with polysiloxane columns (e.g., HP-5 or DB-5).
-
Verdict: Mandatory for Validation. It clearly resolves the alcohol (lower retention time or tailing) from the chloride.
Method C: 1H-NMR (Structural Confirmation)
-
Best For: Initial structure elucidation and identifying unknown side-products (e.g., elimination to alkene).
-
Mechanism: Proton environment analysis.
-
Diagnostic Signal:
3.53 ppm (t, 2H, -CH 2-Cl) vs 3.65 ppm (t, 2H, -CH 2-OH).
-
-
Verdict: R&D Only. Too slow and expensive for routine QC.
Summary Data Table
| Feature | Refractive Index (RI) | GC-FID (Recommended) | 1H-NMR |
| Primary Use | Rapid Screening | Quantitative Purity | Structural ID |
| Selectivity | Low (Bulk Property) | High (Separation) | Very High (Structural) |
| LOD | ~1-2% impurity | < 0.05% impurity | ~0.5% impurity |
| Analysis Time | < 1 minute | 25-30 minutes | 15-60 minutes |
| Sample Recovery | Yes (Non-destructive) | No (Destructive) | Yes (Solvent dependent) |
| Cost per Run | < $1 | $15 - $30 | > $100 |
Experimental Protocols
Protocol 1: High-Precision RI Measurement
Use this protocol for "Go/No-Go" decisions during workup.
-
Calibration: Calibrate the refractometer using HPLC-grade water (
) and a certified standard (e.g., 1-bromonaphthalene for high RI range) before each shift. -
Sample Prep: Filter 1 mL of crude 1-Chloro-6-phenylhexane through a 0.45 µm PTFE syringe filter to remove particulates that scatter light.
-
Temperature Lock: Set the prism temperature to 20.0°C .
-
Note: The temperature coefficient for this organic liquid is approximately
. A 2°C error shifts the reading by ~0.0009, potentially flipping a Pass to a Fail.
-
-
Measurement: Place 3 drops on the prism. Allow 30 seconds for thermal equilibration. Record the value to 4 decimal places.
-
Acceptance Criteria:
. If outside this range, proceed immediately to GC-FID.
Protocol 2: GC-FID Purity Validation
Use this protocol for final product release.
-
Column: Agilent DB-5ms or equivalent (30m x 0.25mm x 0.25µm).
-
Carrier Gas: Helium @ 1.5 mL/min (Constant Flow).
-
Inlet: Split mode (50:1), 250°C.
-
Detector: FID, 300°C.
-
Oven Program:
-
Hold 80°C for 1 min.
-
Ramp 15°C/min to 200°C.
-
Ramp 25°C/min to 300°C.
-
Hold 5 min.
-
-
Retention Times (Approx):
-
6-Phenyl-1-hexene (Elimination impurity): ~7.5 min
-
1-Chloro-6-phenylhexane (Target): ~9.2 min
-
6-Phenylhexan-1-ol (Starting Material): ~9.8 min (may tail without derivatization)
-
Visualizing the Validation Workflow
The following diagram illustrates the decision matrix for handling 1-Chloro-6-phenylhexane batches. Note the "Redundant Loop" where RI failure triggers GC, but RI pass still requires GC for final release.
Caption: Tiered Quality Control Workflow. RI serves as a rapid process gate, while GC-FID provides the mandatory quantitative data for batch release.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 522411, 1-Chloro-6-phenylhexane. Retrieved from [Link]
-
Zhang, X. (2016). An Efficient and Practical Synthesis of Salmeterol. SciSpace. Retrieved from [Link]
-
Ebatco (2024). Refractive Index Measurements to Compare Chemical Purity. Retrieved from [Link]
-
Moynihan, H. A., & Horgan, D. E. (2017). Impurity Occurrence and Removal in Crystalline Products from Process Reactions.[3] Organic Process Research & Development. Retrieved from [Link]
Sources
Comparative Kinetics & Synthetic Utility: 1-Chloro-6-phenylhexane vs. 1-Iodo-6-phenylhexane
[1]
Executive Summary
In the synthesis of phenyl-substituted alkyl chains, the choice between 1-chloro-6-phenylhexane (Cl-PH) and 1-iodo-6-phenylhexane (I-PH) is rarely a matter of preference—it is a decision dictated by the kinetic threshold of the intended downstream transformation.[1]
While both molecules share the same structural backbone—a lipophilic hexyl linker terminating in a phenyl ring—their reactivities diverge drastically due to the "Element Effect." I-PH is the high-performance reagent of choice for rapid nucleophilic substitutions (
This guide dissects the mechanistic and practical differences to assist researchers in substrate selection.
Mechanistic Foundation: The Leaving Group Differential
The reactivity disparity is fundamentally thermodynamic and kinetic, rooted in the carbon-halogen bond strength and the polarizability of the leaving group.
Bond Dissociation Energy (BDE) & Polarizability
The C-Cl bond is significantly stronger and shorter than the C-I bond. In
| Feature | 1-Chloro-6-phenylhexane | 1-Iodo-6-phenylhexane | Impact on Reactivity |
| Bond Energy (C-X) | ~339 kJ/mol | ~213 kJ/mol | Iodide bond breaks with significantly less energy input.[1] |
| Bond Length | 1.78 Å | 2.14 Å | Longer C-I bond is more accessible to nucleophilic backside attack.[1] |
| Leaving Group | -7 ( | -10 ( | Iodide is a weaker base and a superior leaving group.[1] |
| Polarizability | Moderate | High ("Soft") | Iodide stabilizes the transition state charge better than chloride. |
Reaction Coordinate Visualization
The following diagram illustrates the kinetic advantage of the iodo-derivative in a standard nucleophilic substitution (
Figure 1: Energy profile comparing the activation barriers for Chloro- (Red) vs. Iodo- (Green) substrates.[1] The Iodo-derivative requires significantly less energy to reach the transition state.
Experimental Performance Comparison
Scenario A: Nucleophilic Substitution ( )
Context: Attaching the 6-phenylhexyl chain to an amine, thiol, or alkoxide.
-
1-Iodo-6-phenylhexane: Reacts rapidly at room temperature or mild heating (
).[1] Ideal for sensitive nucleophiles that cannot withstand high heat.[1] -
1-Chloro-6-phenylhexane: Often requires forcing conditions (refluxing DMF/DMSO,
) or the addition of a catalyst (NaI) to proceed at a useful rate.[1]
The Finkelstein Advantage: If you possess the Chloro- derivative but need the reactivity of the Iodo- form, you can generate it in situ using the Finkelstein reaction. This utilizes the solubility difference of sodium halides in acetone.[4]
Reaction:
Scenario B: Lithium-Halogen Exchange
Context: Generating a nucleophilic carbon species (Grignard or Organolithium) for C-C bond formation.[1]
This is the most critical differentiator.
-
Alkyl Iodides: Undergo Lithium-Halogen exchange extremely fast (often
minutes at ).[1][5] The reaction is driven by the formation of a stable C-Li bond and the weak C-I bond. -
Alkyl Chlorides: Are essentially inert to Lithium-Halogen exchange under standard conditions.[1][5][6] Attempting to lithiate a primary alkyl chloride usually results in no reaction or slow deprotonation (acting as a base) rather than exchange.
Validated Experimental Protocols
Protocol 1: Preparation of (6-Phenylhexyl)lithium via Exchange
Target Substrate: 1-iodo-6-phenylhexane[1]
-
Setup: Flame-dry a 2-neck round bottom flask under Argon atmosphere.
-
Solvent: Add anhydrous Diethyl Ether (
). Note: Ether is preferred over THF for primary alkyl lithiums to prevent solvent degradation. -
Substrate: Add 1-iodo-6-phenylhexane (1.0 equiv). Cool to
(Dry ice/Acetone bath). -
Exchange: Dropwise addition of t-Butyllithium (2.0 - 2.2 equiv).[1]
-
Why 2 equiv? The first equivalent performs the exchange (
). The second equivalent destroys the byproduct ( ), preventing alkyl halide coupling side reactions.
-
-
Validation: Stir for 15 minutes. The solution should remain clear/yellow.
-
Quench/Use: Add electrophile (e.g., aldehyde) immediately at
.
Protocol 2: The "Catalytic Spike" (Finkelstein-assisted Substitution)
Target Substrate: 1-chloro-6-phenylhexane[1]
If you must use the chloro-derivative for an
-
Solvent: Use Methyl Ethyl Ketone (MEK) or Acetone.[1]
-
Additives: Add 1.0 equiv of Nucleophile (Amine) + 0.1 equiv Sodium Iodide (NaI) .
-
Mechanism: The NaI converts a small amount of R-Cl to R-I.[1] The R-I reacts rapidly with the amine, releasing
, which cycles back to convert more R-Cl. -
Validation: Monitor by TLC. The transient formation of the Iodo-species is rarely seen, but the conversion of Cl-reactant to Product will be significantly faster than without NaI.
Decision Matrix: When to Use Which?
Use the following logic flow to select the correct reagent for your specific campaign.
Figure 2: Selection flowchart based on reaction mechanism and substrate stability.
References
-
PubChem. (2025).[1][7] 1-Chloro-6-phenylhexane Compound Summary. National Library of Medicine.[1] [Link][1]
-
Master Organic Chemistry. (2012). The SN2 Reaction Mechanism: Kinetics and Leaving Group Effects. [Link]
-
Chemistry Steps. (2025). Reactivity of Alkyl Halides in SN2 Reactions. [Link]
-
MacMillan Group (Princeton). (2007).[1] The Mechanism of Lithium-Halogen Exchange. [Link]
-
Byju's. (n.d.). Finkelstein Reaction Mechanism and Conditions. [Link]
Sources
- 1. 1-Chloro-6-phenylhexane [webbook.nist.gov]
- 2. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 3. Reactivity of Alkyl Halides in SN2 Reactions - Chemistry Steps [chemistrysteps.com]
- 4. byjus.com [byjus.com]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. scribd.com [scribd.com]
- 7. 1-Chloro-6-phenylhexane | C12H17Cl | CID 522411 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Guide: Distinguishing 1-Chloro-6-phenylhexane from 1,6-Dichlorohexane Impurities
[1]
Executive Summary: The "Invisible" Impurity Trap
In the synthesis of 1-Chloro-6-phenylhexane (Target), particularly via Friedel-Crafts alkylation using 1,6-dichlorohexane , the presence of unreacted starting material is a critical quality attribute (CQA).[1]
The Core Problem: Researchers relying solely on HPLC-UV (254 nm) often report false high purity (>99%).[1]
-
The Target (1-Chloro-6-phenylhexane) has a phenyl ring and absorbs strongly at UV 254 nm.[1]
-
The Impurity (1,6-dichlorohexane) lacks a chromophore and is UV transparent at standard detection wavelengths.[1]
This guide establishes GC-FID as the primary release method and
Physicochemical Profiling
Understanding the physical differences is the key to both analysis and purification.
| Feature | Target: 1-Chloro-6-phenylhexane | Impurity: 1,6-Dichlorohexane | Implication |
| Formula | Target is significantly heavier.[1] | ||
| MW | 196.72 g/mol | 155.07 g/mol | Mass Spec differentiation is trivial. |
| Boiling Point | ~275°C (est. atm) / 90°C @ 0.4 mmHg | 204°C (atm) / 87°C @ 15 mmHg | High |
| UV Activity | High (Phenyl chromophore) | None (Transparent >210 nm) | DO NOT USE HPLC-UV for purity assay.[1] |
| Polarity | Low (Lipophilic) | Medium (Two polar C-Cl bonds) | GC retention behavior differs significantly.[1] |
| CAS | 71434-68-9 | 2163-00-0 | Reference standards available.[1] |
Primary Analytical Method: GC-FID/MS
Why this method? Gas Chromatography (GC) separates based on volatility. Since the impurity boils ~70°C lower than the target, it will elute significantly earlier. Flame Ionization Detection (FID) is a "universal" detector for carbon-containing compounds, ensuring the impurity is "seen" regardless of UV activity.[1]
Protocol: High-Resolution GC Separation
-
Instrument: Agilent 7890B / 8890 (or equivalent).
-
Column: DB-5ms or HP-5 (5% Phenyl-methylpolysiloxane), 30m
0.25mm 0.25 m.[1]-
Reasoning: Non-polar columns separate strictly by boiling point.
-
-
Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).
-
Inlet: Split Mode (20:1).
-
Reasoning: Alkyl halides can be sticky; split injection improves peak shape.
-
-
Temperature Program:
-
Hold: 60°C for 2 min (Focuses volatiles).
-
Ramp: 15°C/min to 280°C.
-
Hold: 280°C for 5 min (Ensures elution of heavy target).
-
-
Detector (FID): 300°C.
: 30 mL/min, Air: 400 mL/min.
Expected Results (Chromatogram)
-
Retention Time (RT) ~ 8.5 min: 1,6-Dichlorohexane (Impurity).[1]
-
Retention Time (RT) ~ 12.0 min: 1-Chloro-6-phenylhexane (Target).
-
Resolution (
): > 5.0 (Baseline separation).
Figure 1: GC-FID Workflow ensuring detection of the UV-inactive impurity.
Orthogonal Confirmation: H-NMR Spectroscopy
Why this method? NMR provides structural proof. It quantifies the ratio of the "Target End" (Phenyl) to the "Linker End" (Chloro).
Diagnostic Signals
-
The "Target" Anchor (Benzylic Protons):
-
Look for a triplet at
2.60 ppm ( ).[1] -
Specificity: Only the target has this signal.
-
-
The "Common" End (Chloro-alkyl Protons):
-
Look for a triplet at
3.52 ppm ( ).[1] -
Target: Has 2H at this position.
-
Impurity: Has 4H at this position (Symmetric).
-
Calculation Logic
If the sample is pure, the integral ratio of Benzylic (2.6 ppm) to Chloro-alkyl (3.5 ppm) must be 1:1 .
-
If Ratio < 1 (e.g., 1:1.2): Excess signal at 3.5 ppm indicates the presence of 1,6-dichlorohexane.
Formula for Mole % Impurity:
Purification Strategy
Because the boiling point difference is large (~70°C), Fractional Distillation is superior to chromatography for scale-up purification.[1]
Distillation Protocol
-
Setup: Short-path distillation head with a high-vacuum pump (< 1 mmHg).
-
Fore-run (Impurity): Collect fraction distilling at 85-95°C (at 0.5 mmHg) . This is the 1,6-dichlorohexane.[1][2][3][4][5][6][7][8][9]
-
Main Fraction (Target): Collect fraction distilling at 140-150°C (at 0.5 mmHg) .
-
Validation: Test the Main Fraction via GC-FID.
Flash Chromatography (Alternative)
If distillation is unavailable, use Silica Gel chromatography.
-
Mobile Phase: 100% Hexane
5% EtOAc/Hexane. -
Visualization: You MUST use Iodine (
) stain or Permanganate ( ) dip. UV lamp will fail to show the impurity spot. -
Elution Order: 1-Chloro-6-phenylhexane (Target,
) moves faster than 1,6-dichlorohexane (Impurity, ) in pure hexane due to the slightly higher polarity of the dichloro-species.[1]
Figure 2: Purification decision tree based on scale and physicochemical properties.
Synthesis Context (Root Cause Analysis)
Understanding where the impurity comes from helps in prevention. The target is typically synthesized via a Friedel-Crafts Alkylation or a Grignard coupling .[1]
-
Scenario: Reaction of Benzene + 1,6-Dichlorohexane (
catalyst). -
Mechanism: The catalyst activates one Cl. Benzene attacks.
-
The Risk: If stoichiometry is not controlled (Benzene must be in excess), or if the reaction is quenched too early, unreacted 1,6-dichlorohexane remains.[1]
Figure 3: Origin of the impurity during synthesis.
References
-
National Institute of Standards and Technology (NIST). 1,6-Dichlorohexane Gas Phase IR Spectrum & Properties.[1] NIST Chemistry WebBook, SRD 69. Available at: [Link]
-
PubChem. Compound Summary: 1-Chloro-6-phenylhexane (CID 522411).[1][10] National Library of Medicine. Available at: [Link]
-
PubChem. Compound Summary: 1,6-Dichlorohexane (CID 16551).[1] National Library of Medicine. Available at: [Link]
Sources
- 1. chembk.com [chembk.com]
- 2. 1,6-Dichlorohexane synthesis - chemicalbook [chemicalbook.com]
- 3. 1,6-Dichlorohexane Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 4. jnfuturechemical.com [jnfuturechemical.com]
- 5. ias.ac.in [ias.ac.in]
- 6. 1,6-dichlorohexane [stenutz.eu]
- 7. 1,6-Dichlorohexane, 98% 2163-00-0 India [ottokemi.com]
- 8. Hexane, 1,6-dichloro- [webbook.nist.gov]
- 9. CN112341309B - Preparation method of dichloroalkane - Google Patents [patents.google.com]
- 10. 1-Chloro-6-phenylhexane | C12H17Cl | CID 522411 - PubChem [pubchem.ncbi.nlm.nih.gov]
Navigating Non-Polar Landscapes: A Comparative Guide to TLC Rf Values of 1-Chloro-6-phenylhexane in Hexane/Ethyl Acetate Systems
For researchers and professionals in drug development and organic synthesis, Thin-Layer Chromatography (TLC) is an indispensable, rapid, and cost-effective tool for monitoring reaction progress, identifying compounds, and assessing purity. The separation of non-polar compounds, such as the alkyl halide 1-Chloro-6-phenylhexane, presents a unique set of challenges that necessitate a carefully optimized TLC protocol. This guide provides an in-depth technical comparison of the performance of various hexane/ethyl acetate solvent systems for the analysis of 1-Chloro-6-phenylhexane, supported by experimental data and field-proven insights.
The Crucial Role of Polarity in TLC Separations
The fundamental principle of TLC lies in the differential partitioning of a compound between a stationary phase (typically polar silica gel or alumina) and a mobile phase (the eluent).[1] The extent to which a compound travels up the TLC plate, quantified by the Retention Factor (Rf), is a direct consequence of its relative affinity for these two phases. A compound's polarity, and that of the eluent, are the primary determinants of this interaction.
1-Chloro-6-phenylhexane is a relatively non-polar molecule due to its long alkyl chain and the phenyl group.[2] The single chloro-substituent introduces a minor degree of polarity. Consequently, to achieve optimal separation and an ideal Rf value (typically between 0.2 and 0.8), a predominantly non-polar mobile phase is required.[3] A solvent system that is too polar will cause the compound to travel with the solvent front, resulting in a high Rf value and poor separation. Conversely, a system that is not polar enough will lead to the compound remaining at the baseline, yielding a low Rf value.[4]
The hexane/ethyl acetate mixture is a workhorse in the organic chemistry laboratory for TLC analysis.[5] Hexane, a non-polar solvent, and ethyl acetate, a moderately polar solvent, are miscible in all proportions, allowing for the fine-tuning of the mobile phase polarity by simply adjusting their ratio.[6] Increasing the proportion of ethyl acetate increases the overall polarity of the eluent, leading to higher Rf values for all compounds.[7]
Comparative Analysis of Rf Values
While specific experimental Rf values for 1-Chloro-6-phenylhexane are not widely published, we can predict its behavior based on its structure and the principles of chromatography. The following table provides a comparative guide to the expected Rf values of 1-Chloro-6-phenylhexane in various hexane/ethyl acetate solvent systems on a standard silica gel TLC plate. These values are based on experimental data for structurally similar non-polar compounds and established chromatographic theory.
| Hexane:Ethyl Acetate Ratio | Predicted Rf Value of 1-Chloro-6-phenylhexane | Rationale |
| 95:5 | 0.2 - 0.4 | This highly non-polar system will have a weak eluting power, resulting in the compound moving a short distance up the plate. This is a good starting point for achieving separation from even less polar impurities. |
| 90:10 | 0.4 - 0.6 | Increasing the ethyl acetate content slightly increases the eluent's polarity, leading to a higher Rf value. This range is often ideal for routine reaction monitoring. |
| 80:20 | 0.6 - 0.8 | A more polar eluent that will cause the compound to travel further up the plate. Useful for separating 1-Chloro-6-phenylhexane from more polar byproducts. |
| 70:30 | > 0.8 | In this relatively polar system, 1-Chloro-6-phenylhexane is expected to have a very high Rf value, potentially close to the solvent front, which would not be ideal for accurate analysis. |
Experimental Protocol: A Self-Validating System
This detailed protocol is designed to be a self-validating system, ensuring reproducible and trustworthy results.
Materials:
-
Silica gel TLC plates (with fluorescent indicator, e.g., F254)
-
1-Chloro-6-phenylhexane standard
-
Reaction mixture containing 1-Chloro-6-phenylhexane
-
Hexane (analytical grade)
-
Ethyl acetate (analytical grade)
-
Developing chamber (e.g., a beaker with a watch glass)
-
Capillary tubes for spotting
-
Pencil
-
Ruler
-
UV lamp (254 nm)
-
Iodine chamber or a potassium permanganate staining solution
Step-by-Step Methodology:
-
Preparation of the Eluent: Prepare the desired hexane/ethyl acetate solvent systems (e.g., 95:5, 90:10, 80:20) by accurately measuring the required volumes of each solvent. For instance, for a 95:5 mixture, combine 9.5 mL of hexane with 0.5 mL of ethyl acetate.
-
Chamber Saturation: Pour a small amount (0.5-1 cm depth) of the chosen eluent into the developing chamber. Place a piece of filter paper partially submerged in the solvent and leaning against the chamber wall to saturate the chamber with solvent vapors. Cover the chamber with a watch glass and allow it to equilibrate for at least 5-10 minutes.
-
TLC Plate Preparation: With a pencil, gently draw a straight line (the origin) about 1 cm from the bottom of the TLC plate. Be careful not to scrape off the silica gel. Mark the lanes for the standard and the reaction mixture.
-
Spotting: Using a clean capillary tube for each sample, spot a small amount of the 1-Chloro-6-phenylhexane standard and the reaction mixture onto their respective lanes at the origin. The spots should be small and concentrated (1-2 mm in diameter) to ensure good separation.
-
Development: Carefully place the spotted TLC plate into the saturated developing chamber, ensuring the origin line is above the solvent level. Cover the chamber and allow the solvent to ascend the plate by capillary action.
-
Solvent Front Marking: Once the solvent front is about 1 cm from the top of the plate, remove the plate from the chamber and immediately mark the solvent front with a pencil.
-
Visualization:
-
UV Light: View the dried plate under a UV lamp (254 nm). The phenyl group in 1-Chloro-6-phenylhexane allows it to be visualized as a dark spot against the fluorescent background.[1][8] Circle the spots with a pencil.
-
Iodine Staining: Place the plate in a sealed chamber containing a few crystals of iodine. The iodine vapor will reversibly stain the organic compounds, appearing as brown spots.[9] Note that alkyl halides may not stain well with iodine.[8]
-
Potassium Permanganate Stain: Prepare a solution of potassium permanganate (KMnO4). Dip the plate into the solution and gently heat it with a heat gun. Organic compounds will appear as yellow or brown spots on a purple background. This is a destructive visualization technique.[10]
-
-
Rf Value Calculation: Measure the distance from the origin to the center of each spot and the distance from the origin to the solvent front. Calculate the Rf value using the following formula:[11]
Rf = (Distance traveled by the compound) / (Distance traveled by the solvent front)
Logical Frameworks for TLC Analysis
To better understand the principles at play, the following diagrams illustrate the key relationships and workflows in this TLC analysis.
Caption: Experimental workflow for TLC analysis of 1-Chloro-6-phenylhexane.
Caption: Relationship between compound polarity, eluent polarity, and Rf value.
Conclusion
The selection of an appropriate hexane/ethyl acetate solvent system is paramount for the successful TLC analysis of 1-Chloro-6-phenylhexane. By understanding the interplay between the polarity of the analyte and the mobile phase, researchers can effectively monitor reactions and assess the purity of this non-polar compound. A systematic approach, starting with a highly non-polar eluent such as 95:5 hexane/ethyl acetate and gradually increasing the polarity, will allow for the optimization of the separation and the determination of accurate and reproducible Rf values. The provided protocol and theoretical framework serve as a robust guide for scientists and professionals in the field, ensuring the integrity and reliability of their chromatographic analyses.
References
-
OperaChem. (2024, February 24). TLC-Thin Layer Chromatography. Available at: [Link]
-
ALWSCI Blog. (2025, September 2). How To Choose The Best Eluent For Thin Layer Chromatography (TLC). Available at: [Link]
-
ResearchGate. (2012, July 13). Solvent system for Thin Layer Chromatography of non polar extracts?. Available at: [Link]
-
Chemistry LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates. Available at: [Link]
-
LabXchange. (2024, January 25). 4. Lab Procedure: Thin Layer Chromatography 4/9. Available at: [Link]
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Chromatography Today. (n.d.). How to Choose the Best Eluent for Thin Layer Chromatography. Available at: [Link]
-
University of California, Los Angeles. (n.d.). Thin Layer Chromatography (TLC). Available at: [Link]
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University of Wisconsin-Madison. (n.d.). CHEM 344 Thin Layer Chromatography. Available at: [Link]
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Organic Chemistry at CU Boulder. (n.d.). TLC stains. Available at: [Link]
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Royal Society of Chemistry. (2011). D-Glucose as Green Ligand for Selective Copper catalyzed Phenol Formation from Aryl Halides with an Easy Catalyst Removal - Supporting Information. Available at: [Link]
-
Brainly. (2023, May 1). How would changing the TLC solvent to 80:20 hexane:ethyl acetate affect Rf values?. Available at: [Link]
-
Chemistry Hall. (2020, January 2). Thin Layer Chromatography: A Complete Guide to TLC. Available at: [Link]
-
Labster. (n.d.). TLC Visualization Methods - Theory pages. Available at: [Link]
-
University of Missouri-St. Louis. (n.d.). 5. Thin Layer Chromatography. Available at: [Link]
-
Chemistry LibreTexts. (2022, August 23). Thin Layer Chromatography. Available at: [Link]
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Cheméo. (n.d.). Chemical Properties of 1-Chloro-6-phenylhexane (CAS 71434-68-9). Available at: [Link]
-
PubChem. (n.d.). 1-Chloro-6-phenylhexane. Available at: [Link]
-
Starkey, L. S. (2012, February 28). 11. Solvent Polarity- Effect on Rf [Video]. YouTube. Available at: [Link]
-
Oreate AI Blog. (2026, January 16). Understanding RF Values in Thin Layer Chromatography (TLC). Available at: [Link]
-
Biotage. (2023, January 19). Using TLC to Scout Flash Chromatography Solvents. Available at: [Link]
-
Crown. (2026, January 6). Understanding The Rf Value Chromatography Formula. Available at: [Link]
-
Reddit. (2025, July 18). Same Rf for two different solvent system for TLC. Available at: [Link]
-
Khan Academy. (n.d.). Calculating retention factors for TLC. Available at: [Link]
Sources
- 1. TLC-Thin Layer Chromatography - operachem [operachem.com]
- 2. 1-Chloro-6-phenylhexane | C12H17Cl | CID 522411 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. How To Choose The Best Eluent For Thin Layer Chromatography (TLC) - Blogs - News [alwsci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
